Dehydro Felodipine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19Cl2NO4 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2,3-dichloro-4,5,6-trideuteriophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i6D,7D,8D |
InChI Key |
RZTAMFZIAATZDJ-AYBVGXBASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OC)[2H] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dehydro Felodipine-d3 for Researchers and Drug Development Professionals
Introduction
Dehydro Felodipine-d3 is the deuterium-labeled analogue of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug Felodipine. Its principal application in scientific research and pharmaceutical development is as an internal standard for the quantitative analysis of Felodipine and its metabolites in biological matrices. The incorporation of three deuterium (B1214612) atoms on the methyl ester group provides a distinct mass difference, enabling precise and accurate quantification by mass spectrometry-based methods, without altering the chemical properties significantly. This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed synthesis, role in bioanalytical methods, and the pharmacological context of its parent compound, Felodipine.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound with physical and chemical characteristics closely mirroring those of its non-labeled counterpart, Dehydro Felodipine. These properties are crucial for its function as an effective internal standard, ensuring similar extraction efficiency and chromatographic behavior to the analyte of interest.
| Property | Value | Reference |
| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [1] |
| Synonyms | DehydroFelodipine-d3, 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester | [1] |
| CAS Number | 1189916-52-6 | [1] |
| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [1] |
| Molecular Weight | 385.26 g/mol | [2] |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Proposed Hantzsch synthesis for this compound.
Experimental Protocol: Proposed Synthesis
-
Knoevenagel Condensation: 2,3-dichlorobenzaldehyde would be reacted with ethyl acetoacetate to form the corresponding benzylidene intermediate.
-
Michael Addition and Cyclization: The deuterated component, methyl-d3 acetoacetate (prepared from deuterated methanol), would then be reacted with the benzylidene intermediate in the presence of an ammonia source.
-
Dehydrogenation (Oxidation): The resulting dihydropyridine (B1217469) ring is then oxidized to the pyridine ring of this compound. This can often occur spontaneously or be facilitated by an oxidizing agent.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to ensure high purity for its use as an internal standard.
Application in Bioanalytical Methods
This compound is an ideal internal standard for the quantification of Felodipine and its metabolites in biological samples like plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its close structural similarity ensures that it experiences similar matrix effects and extraction recoveries as the analyte, while the mass difference allows for distinct detection.
Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS
This protocol is a representative example based on common practices in bioanalytical laboratories.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
A typical LC-MS/MS method for Felodipine analysis would utilize a C18 reversed-phase column with a gradient elution.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Felodipine) | m/z 384.1 → 338.2 |
| MRM Transition (this compound) | m/z 387.1 → 341.2 |
3. Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and acceptance criteria.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC (e.g., 0.3 ng/mL) | < 15% | < 15% | ± 15% |
| Medium QC (e.g., 5 ng/mL) | < 15% | < 15% | ± 15% |
| High QC (e.g., 40 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Consistent and reproducible across QC levels |
| Matrix Factor | 0.85 - 1.15 |
| Internal Standard Normalized Matrix Factor (%CV) | < 15% |
The following diagram illustrates a typical bioanalytical workflow:
Caption: Workflow for Felodipine quantification in plasma.
Pharmacological Context: Felodipine's Mechanism of Action
To understand the relevance of quantifying Felodipine, it is essential to comprehend its mechanism of action. Felodipine is a dihydropyridine calcium channel blocker. Its primary therapeutic effect, the lowering of blood pressure, is achieved through the relaxation of vascular smooth muscle.
Signaling Pathway of Felodipine
Felodipine selectively blocks L-type calcium channels in the smooth muscle cells of arterioles. This inhibition prevents the influx of extracellular calcium ions, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to vasodilation and a decrease in peripheral vascular resistance, thereby lowering blood pressure.
Caption: Felodipine's mechanism of action in smooth muscle cells.
Metabolism of Felodipine to Dehydro Felodipine
Felodipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The dihydropyridine ring of Felodipine is oxidized to a pyridine ring, forming Dehydro Felodipine. This metabolite is pharmacologically inactive. The extensive metabolism results in a low oral bioavailability of Felodipine, typically around 15%.
Caption: Metabolism of Felodipine to its inactive metabolite.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Felodipine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and bioequivalence data. A thorough understanding of its properties, a robust analytical methodology, and the pharmacological context of its parent drug are essential for its effective application in advancing pharmaceutical science.
References
An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Felodipine-d3, the deuterated analog of a primary metabolite of the antihypertensive drug Felodipine (B1672334). This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering detailed methodologies, data analysis, and workflow visualizations. This compound is a critical internal standard for pharmacokinetic and metabolic studies of Felodipine.
Introduction
Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, known as Dehydro Felodipine.[1][2] This metabolite is pharmacologically inactive but serves as a crucial biomarker in drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of Dehydro Felodipine in biological matrices by mass spectrometry. The deuterium-labeled methyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of the non-deuterated Dehydro Felodipine, followed by a selective deuteromethylation step. Alternatively, the synthesis can be adapted from the Hantzsch pyridine synthesis, a common method for producing dihydropyridine compounds, by utilizing a deuterated starting material.[3]
Method 1: Oxidation of Felodipine and Subsequent Deuteromethylation
This method involves two key stages: the oxidation of commercially available Felodipine to its pyridine derivative (Dehydro Felodipine), which exists as a carboxylic acid precursor after ester hydrolysis, and the subsequent esterification with a deuterated methyl source.
Experimental Protocol:
Step 1: Oxidation of Felodipine to Dehydro Felodipine Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Felodipine (1 equivalent) in a suitable solvent such as a mixture of sulfuric acid (50% v/v) and water.
-
Oxidation: Heat the reaction mixture to reflux for 30 minutes. The dihydropyridine ring of Felodipine will be oxidized to a pyridine ring. The reaction also results in the hydrolysis of the methyl ester to a carboxylic acid.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium hydroxide (B78521) until a neutral pH is achieved. Extract the aqueous solution three times with an organic solvent like chloroform (B151607) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to obtain the crude Dehydro Felodipine carboxylic acid precursor.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/hexanes (1:1), to yield the pure carboxylic acid precursor.
Step 2: Deuteromethylation of the Carboxylic Acid Precursor
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified Dehydro Felodipine carboxylic acid precursor (1 equivalent) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the carboxylate salt.
-
Deuteromethylation: Add deuterated methyl iodide (CD3I) (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product.
Method 2: Modified Hantzsch Synthesis with a Deuterated Precursor
An alternative approach involves a modification of the Hantzsch pyridine synthesis, where one of the starting materials contains the deuterated methyl group.
Experimental Protocol:
-
Preparation of Deuterated Methyl Acetoacetate (B1235776): Synthesize methyl-d3 acetoacetate by reacting diketene (B1670635) with deuterated methanol (B129727) (CD3OD).
-
Knoevenagel Condensation: React 2,3-dichlorobenzaldehyde (B127699) with the synthesized deuterated methyl acetoacetate in the presence of a catalyst, such as piperidine (B6355638) and acetic acid, to form the corresponding deuterated benzylidene intermediate.
-
Michael Addition and Cyclization: React the deuterated benzylidene intermediate with an enamine, such as 3-aminocrotonate, in a suitable solvent like isopropanol.
-
Oxidation: The resulting dihydropyridine intermediate can be oxidized in situ or in a separate step using an oxidizing agent like ceric sulfate to yield this compound.[4]
-
Purification: Purify the final product using column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Dehydro Felodipine, with the key difference being the absence of the singlet corresponding to the methyl ester protons. The chemical shifts of the remaining protons on the pyridine ring, the aromatic ring, and the ethyl ester group should be consistent with the structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for the pyridine and dichlorophenyl rings, as well as the carbonyl and ethyl ester carbons. The signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be significantly less intense than a protonated carbon signal.
-
²H NMR (Deuterium NMR): A deuterium (B1214612) NMR spectrum will show a single resonance corresponding to the -CD3 group, confirming the position of isotopic labeling.
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| 7.40-7.20 (m, 3H) | Ar-H |
| 4.10 (q, 2H) | -OCH₂CH₃ |
| 2.55 (s, 3H) | Pyridine-CH₃ |
| 2.50 (s, 3H) | Pyridine-CH₃ |
| 1.20 (t, 3H) | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on known data for Felodipine and its derivatives and may vary slightly.[5]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF or ESI-Orbitrap) will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₈H₁₄D₃Cl₂NO₄). The expected monoisotopic mass is approximately 385.07 g/mol .[6]
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal characteristic fragmentation patterns. The fragmentation of the deuterated compound is expected to be similar to that of the unlabeled analog, with a +3 Da shift in fragments containing the deuterated methyl ester group.
| Technique | Expected Results |
| HRMS (ESI+) | [M+H]⁺ at m/z ~386.079 |
| MS/MS of [M+H]⁺ | Characteristic fragment ions corresponding to losses of the ethyl ester, the dichlorophenyl group, and the deuterated methyl ester group. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of this compound.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). A common mobile phase composition is acetonitrile and water (80:20 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 238 nm or 243 nm.[7]
-
Purity Assessment: The purity is determined by the peak area percentage of the main component.
Visualizing the Workflow and Metabolic Pathway
Metabolic Pathway of Felodipine
The primary metabolic conversion of Felodipine to Dehydro Felodipine is catalyzed by CYP3A4. This process is an oxidative dehydrogenation of the dihydropyridine ring.
Caption: Metabolic oxidation of Felodipine to Dehydro Felodipine.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Dehydro Felodipine-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential information typically presented in a Certificate of Analysis (CoA) for Dehydro Felodipine-d3. This deuterated analog of Dehydro Felodipine, the primary metabolite of the antihypertensive drug Felodipine, serves as a critical internal standard for bioanalytical and pharmacokinetic studies. Understanding its quality and characterization is paramount for accurate and reproducible research.
Compound Identification and Specifications
This compound is the deuterium-labeled form of Dehydro Felodipine.[1][2] Its chemical identity and general specifications are summarized below.
| Parameter | Specification | Source |
| Compound Name | This compound | LGC Standards, MedchemExpress |
| CAS Number | 1189916-52-6 | [1][3][4][5][6] |
| Molecular Formula | C18H14D3Cl2NO4 | [1][2][5] |
| Molecular Weight | 385.26 g/mol | [1][2][5] |
| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3 | [4][5] |
| Appearance | Light yellow to yellow solid | [7] (Inferred from Felodipine) |
| Purity (HPLC) | >95% | [8] (For unlabeled Dehydro Felodipine) |
| Purity (LCMS) | Typically ≥98% | [7] (Exemplary for similar compounds) |
| Intended Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [1][2] |
| Storage | Recommended storage conditions are provided on the Certificate of Analysis. General guidance suggests storage at -20°C for long-term stability. | [1][7] |
Analytical Methodologies
The quality of this compound is typically assured through a series of analytical tests. While a specific batch's full experimental protocols are proprietary to the manufacturer, this section outlines the standard methodologies employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical reference standards.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the peak area is proportional to the concentration of the analyte.
Typical Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for compounds of this polarity.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of Dehydro Felodipine.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and structure of the compound.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fingerprint of the molecule, confirming its identity and isotopic labeling.
Typical Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.
-
Analysis Mode: Positive ion mode is typically used.
-
Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound. The fragmentation pattern can also be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the deuterium (B1214612) label.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure of the molecule.
Typical Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are compared to the expected structure of this compound. The absence or reduced intensity of a signal at the expected position of the methyl group protons confirms the deuterium labeling.
Visualizing Key Processes
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a reference standard like this compound.
Caption: Workflow for the generation of a Certificate of Analysis.
Metabolic Pathway of Felodipine
This diagram shows the metabolic relationship between Felodipine and its primary metabolite, Dehydro Felodipine.
Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.
This technical guide provides a foundational understanding of the data and methodologies associated with a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1189916-52-6 | LGC Standards [lgcstandards.com]
- 4. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 5. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1189916-52-6 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dehydro Felodipine | CAS 96382-71-7 | LGC Standards [lgcstandards.com]
physical and chemical properties of Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Felodipine-d3 is the deuterated analog of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the calcium channel blocker, Felodipine. Its principal application is as an internal standard in pharmacokinetic and bioanalytical studies involving Felodipine, where its isotopic labeling allows for precise quantification by mass spectrometry. This guide provides a comprehensive overview of the known physical and chemical properties, metabolic pathway, and analytical applications of this compound.
Physical and Chemical Properties
This compound is a pale yellow to yellow solid.[1] While extensive experimental data for the deuterated form is not widely published, the properties of its non-deuterated counterpart, Dehydro Felodipine, are well-characterized. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [1][2] |
| Synonyms | This compound, H 152/37-d3 | [1][2] |
| CAS Number | 1189916-52-6 | [2][3] |
| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [3] |
| Molecular Weight | 385.26 g/mol | [3] |
| Appearance | Pale Yellow to Yellow Solid | [1] |
| Melting Point | 76-80°C (for non-deuterated Dehydro Felodipine) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Metabolic Pathway of Felodipine to Dehydro Felodipine
Felodipine undergoes extensive first-pass metabolism in the liver and intestines, with its primary metabolic pathway being the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of Dehydro Felodipine.[5][6][7] This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] Dehydro Felodipine is pharmacologically inactive.[5][7]
Caption: Metabolic oxidation of Felodipine to this compound by CYP3A4.
Experimental Protocols
Synthesis
Analytical Methodology: Quantification of Felodipine in Human Plasma using LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of Felodipine in biological matrices due to its similar chemical structure and chromatographic behavior, but distinct mass. The following is a representative protocol based on established methods for Felodipine analysis.
3.2.1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 500 µL of cold acetonitrile (B52724).
-
Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 15 minutes.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen at approximately 70°C.
-
Reconstitute the dried residue in 200 µL of methanol. This solution is now ready for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felodipine: m/z 384.1 -> 338.0
-
This compound (Internal Standard): m/z 387.1 -> 341.0 (projected)
-
3.2.3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of Felodipine and a fixed concentration of this compound into blank plasma. The curve should demonstrate a linear relationship between the peak area ratio (Felodipine/Dehydro Felodipine-d3) and the concentration of Felodipine.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of Felodipine and the internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of Felodipine in plasma under various conditions (freeze-thaw cycles, short-term and long-term storage) should be determined.
Mandatory Visualizations
Caption: A typical experimental workflow for the bioanalysis of Felodipine.
Conclusion
This compound serves as a critical tool for the accurate and precise quantification of Felodipine in biological samples. Its properties are closely related to its non-deuterated metabolite, Dehydro Felodipine. This guide provides the foundational knowledge for researchers and scientists working with Felodipine, highlighting the importance of its primary metabolite in analytical methodologies. Further research to fully characterize the experimental physical properties of this compound would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Felodipine CAS#: 72509-76-3 [m.chemicalbook.com]
- 6. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Dehydro Felodipine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Dehydro Felodipine-d3, a key metabolite of the calcium channel blocker Felodipine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its procurement, analytical applications, and metabolic context.
Introduction
This compound is the deuterated stable isotope-labeled form of Dehydro Felodipine. Dehydro Felodipine is the primary and pharmacologically inactive metabolite of Felodipine, an antihypertensive drug.[1][2][3] The formation of Dehydro Felodipine from Felodipine is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, primarily in the liver and intestinal wall.[1][2] Due to its chemical and physical similarity to the endogenous analyte, this compound is an ideal internal standard for quantitative bioanalysis of Felodipine using isotope dilution mass spectrometry.[4][5] This guide will cover its suppliers, pricing considerations, a detailed experimental protocol for its use in LC-MS/MS analysis, and a visualization of the metabolic pathway.
Supplier and Pricing Information
Procuring high-quality this compound is crucial for accurate and reproducible experimental results. Several reputable suppliers offer this compound. While specific pricing is subject to change and often requires a direct quote, the following table summarizes key suppliers and available product information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedchemExpress | This compound | 1189916-52-6 | C₁₈H₁₄D₃Cl₂NO₄ | 385.26 | For research use only.[4] |
| ChemicalBook | This compound | 1189916-52-6 | C₁₈H₁₇Cl₂NO₄ | 382.23788 | Lists multiple suppliers.[6] |
| Santa Cruz Biotechnology | This compound | 1189916-52-6 | C₁₈H₁₄D₃Cl₂NO₄ | 385.26 | - |
| Axios Research | Dehydro Felodipine-d5 | N/A | C₁₈H₁₂Cl₂NO₄D₅ | 387.28 | A d5 labeled version is also available.[7] |
Note on Pricing: Pricing for this compound is typically not publicly listed and can vary based on quantity, purity, and the supplier. It is recommended to contact the suppliers directly to obtain a quote.
Metabolic Pathway of Felodipine to Dehydro Felodipine
The biotransformation of Felodipine to its primary metabolite, Dehydro Felodipine, is a critical step in its clearance from the body. This metabolic process is primarily mediated by the CYP3A4 enzyme.[1][2]
References
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
Dehydro Felodipine-d3 mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Dehydro Felodipine-d3 as an internal standard in the quantitative bioanalysis of Felodipine. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key performance data to aid researchers and scientists in developing and validating robust analytical methods.
Core Concept: The Role of a Stable Isotope-Labeled Internal Standard
In quantitative analysis, particularly in complex biological matrices such as plasma, variations in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of Felodipine, is considered the gold standard in mass spectrometry-based bioanalysis.
This compound is the deuterium-labeled analog of Dehydro Felodipine, a primary metabolite of Felodipine. The key to its function lies in the incorporation of three deuterium (B1214612) atoms, which increases its mass by three daltons without significantly altering its chemical behavior.
Mechanism of Action as an Internal Standard:
The fundamental principle behind using this compound is that it behaves nearly identically to the analyte (Felodipine) throughout the analytical process, including extraction, chromatography, and ionization. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard to the same extent.
By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.
Data Presentation: Quantitative Parameters
The following tables summarize the typical quantitative parameters for a validated LC-MS/MS method for the determination of Felodipine in human plasma using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Felodipine | 384.1 | 338.0 | Positive |
| This compound | 387.1 | 341.0 | Positive |
Note: The m/z values for this compound are inferred based on a +3 Da shift from Felodipine's dehydrogenated metabolite.
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Retention Time (Typical) | 1.5 - 3.0 min |
Table 3: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Experimental Protocols
This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Felodipine in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Felodipine and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol (B129727).
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Felodipine primary stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting:
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene (B1209903) tube.
-
-
Addition of Internal Standard:
-
Add 25 µL of the this compound working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
-
Vortexing:
-
Vortex the tubes for 30 seconds.
-
-
Addition of Extraction Solvent:
-
Add 1 mL of an organic solvent mixture (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and hexane) to each tube.
-
-
Extraction:
-
Vortex vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a new set of tubes.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
Vortex and Transfer:
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analysis: Inject the reconstituted samples into the LC-MS/MS system. The analytes are separated on the C18 column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using the transitions specified in Table 1.
-
Data Processing: The peak areas of Felodipine and this compound are integrated. A calibration curve is constructed by plotting the peak area ratio (Felodipine/Dehydro Felodipine-d3) against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then calculated from this calibration curve.
Conclusion
This compound serves as an ideal internal standard for the bioanalysis of Felodipine due to its high chemical and isotopic stability, and its ability to mimic the behavior of the analyte during sample processing and analysis. Its use significantly improves the accuracy, precision, and robustness of the analytical method by effectively compensating for matrix effects and procedural losses. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of reliable LC-MS/MS methods for the quantification of Felodipine in various biological matrices, which is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.
Commercial Sources and Analytical Applications of Dehydro Felodipine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources for Dehydro Felodipine-d3, a critical internal standard for the quantitative analysis of the calcium channel blocker, Felodipine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and in understanding its application in bioanalytical methodologies.
Introduction to this compound
This compound is the deuterated analog of Dehydro Felodipine, the primary metabolite of Felodipine. Its chemical name is 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and its CAS number is 1189916-52-6. The incorporation of three deuterium (B1214612) atoms provides a distinct mass difference from the endogenous metabolite, making it an ideal internal standard for mass spectrometry-based quantification assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.
Commercial Availability
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key information for sourcing this compound. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Toronto Research Chemicals (TRC) | D229652 | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| MedChemExpress (MCE) | HY-132657S | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology, Inc. | sc-219527 | Not Specified | 1 mg, 5 mg |
| Cayman Chemical | 30123 (as (±)-Felodipine-d5) | ≥98% (Felodipine) | 1 mg, 5 mg, 10 mg |
| LGC Standards | TRC-D229650-1MG, -5MG, etc. | Not Specified | 1 mg, 5 mg, 10 mg |
Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is a representative example of how this compound is utilized as an internal standard for the quantification of Felodipine in a biological matrix. This method is based on established bioanalytical techniques.[1][2][3]
Materials and Reagents
-
Felodipine analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Felodipine working standard solutions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and centrifuge prior to injection.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Felodipine: Q1 m/z 384.1 -> Q3 m/z 338.1
-
This compound (IS): Q1 m/z 385.2 -> Q3 m/z 340.1
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Felodipine to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Determine the concentration of Felodipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Felodipine in a biological sample using this compound as an internal standard.
References
In-Depth Technical Safety Guide: Dehydro Felodipine-d3
This guide provides comprehensive safety information for Dehydro Felodipine-d3, compiled from available safety data sheets of the parent compound, Felodipine. As a deuterated analog and primary metabolite, the toxicological and safety profile of this compound is expected to be closely aligned with that of Felodipine. This document is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound, similar to its parent compound Felodipine, is classified as a hazardous substance. The primary health hazards are associated with oral ingestion, reproductive toxicity, and potential for organ damage with repeated exposure. It is also recognized as being very toxic to aquatic environments.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Hazard Pictograms:
-
Health Hazard: GHS08
-
Harmful: GHS07
-
Environment: GHS09
Toxicological Data
The following tables summarize the available acute toxicity data for Felodipine, which serves as a reference for this compound.
Acute Toxicity Data (LD50/LDLO): [1]
| Route of Administration | Species | Dose |
| Oral (LDLO) | Dog | 200 mg/kg |
| Oral (LD50) | Mouse | 250 mg/kg |
| Oral (LD50) | Rat | 1,050 mg/kg |
| Intraperitoneal (LD50) | Mouse | 76 mg/kg |
| Intraperitoneal (LD50) | Rat | 23 mg/kg |
| Subcutaneous (LD50) | Mouse | 3,100 mg/kg |
| Subcutaneous (LD50) | Rat | >600 mg/kg |
Experimental Protocols
While specific experimental protocols for the toxicological studies on this compound are not available, the provided LD50 and LDLO values for Felodipine are determined through standardized acute toxicity testing methods. These generally involve the administration of the substance to laboratory animals (e.g., rats, mice) via different routes (oral, intravenous, etc.) at varying dose levels. The lethal dose for 50% of the test population (LD50) or the lowest dose causing death (LDLO) is then determined through statistical analysis of the mortality data.
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Ingestion | Immediately call a doctor or Poison Control Center.[3] Rinse mouth with water. Do not induce vomiting.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[2][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5] |
Handling and Storage
Safe Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.[6]
-
Use in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE).[6]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Recommended storage temperature is -20°C in a freezer.[7]
Personal Protective Equipment (PPE)
| Protection Type | Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[6] |
| Skin Protection | Wear protective gloves and a lab coat.[6] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Visualizations
Emergency Response Workflow
Caption: Emergency first aid procedures following exposure.
Safe Handling and Storage Protocol
Caption: Recommended handling and storage protocols.
References
Isotopic Purity of Dehydro Felodipine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the methodologies used to determine the isotopic purity of Dehydro Felodipine-d3. As a deuterated analog of a Felodipine metabolite, this compound is a critical internal standard for quantitative bioanalytical assays using mass spectrometry.[1] High isotopic purity is paramount for the accuracy and reliability of such assays. This document outlines the key analytical techniques, experimental protocols, and data interpretation frameworks relevant to the assessment of its isotopic composition.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled version of Dehydro Felodipine, the primary metabolite of the calcium channel blocker Felodipine.[2][3] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Specifically, the deuteration is on the methyl ester group, giving it the IUPAC name: 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.[4]
Why Isotopic Purity is Critical:
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but have a distinct mass.[5][6] This allows for accurate correction of variations during sample preparation and analysis.[5] The isotopic purity—a measure of the percentage of the compound that contains the desired number of deuterium atoms—is a critical quality attribute. The presence of incompletely deuterated (e.g., d1, d2) or non-deuterated (d0) species can interfere with the quantification of the target analyte, compromising the accuracy of the results.[6] For high-precision quantitative assays, an isotopic purity of ≥98% is typically recommended.[5]
Data Presentation: Quantitative Analysis of Isotopologues
The assessment of isotopic purity involves quantifying the distribution of different isotopologues. For this compound, the primary species of interest are d3, d2, d1, and d0. The following tables present the theoretical masses of these species and illustrative data from a hypothetical batch analysis.
Table 1: Theoretical Monoisotopic Masses of Dehydro Felodipine Isotopologues
| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | Description |
| Dehydro Felodipine-d0 | C₁₈H₁₇Cl₂NO₄ | 381.0585 | Unlabeled Species |
| Dehydro Felodipine-d1 | C₁₈H₁₆DCl₂NO₄ | 382.0648 | Partially Deuterated |
| Dehydro Felodipine-d2 | C₁₈H₁₅D₂Cl₂NO₄ | 383.0711 | Partially Deuterated |
| This compound | C₁₈H₁₄D₃Cl₂NO₄ | 384.0773 | Target Labeled Species |
Note: Masses are calculated based on the most abundant isotopes of each element.
Table 2: Illustrative Isotopic Purity Data by High-Resolution Mass Spectrometry (HRMS)
This data is for illustrative purposes only and does not represent a specific product lot.
| Isotopologue | Measured Relative Abundance (%) |
| d0 | 0.15 |
| d1 | 0.45 |
| d2 | 1.20 |
| d3 | 98.20 |
| Calculated Isotopic Purity (%) | 98.20 |
Experimental Protocols
A comprehensive evaluation of isotopic purity typically employs a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the distribution of isotopologues. It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the resolution of species that differ by the mass of a single neutron.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL. This solution is then further diluted for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument is operated in positive electrospray ionization (ESI) mode.
-
Data Acquisition: The instrument is set to full scan mode to acquire data over a mass range that includes all expected isotopologues (e.g., m/z 380-390). The resolution should be set to a level sufficient to clearly separate the isotopic peaks (e.g., >10,000 FWHM).
-
Data Analysis:
-
The mass spectrum of the unlabeled Dehydro Felodipine (d0) is first analyzed to understand its natural isotopic distribution arising from the presence of ¹³C, ³⁷Cl, etc.[9]
-
The mass spectrum of the this compound sample is then acquired.
-
The ion chromatograms or spectra for each isotopologue ([M+H]⁺ ions for d0, d1, d2, and d3) are extracted.
-
The intensity of each peak is measured and corrected for the contribution of natural isotopes from the unlabeled molecule.
-
The isotopic purity is calculated as the relative abundance of the target d3 isotopologue compared to the sum of all isotopologues.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides orthogonal information, confirming the position of the deuterium labels and assessing the degree of deuteration at a specific site.[7][8]
¹H NMR (Proton NMR) Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain the analyte's proton signals.
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a quantitative ¹H NMR spectrum. An internal standard with a known concentration may be added for quantification.
-
Data Analysis: The signal corresponding to the methyl ester protons (-OCH₃) is integrated. In a fully deuterated (-OCD₃) sample, this signal will be absent or significantly diminished. The residual proton signal intensity at this position, relative to other non-deuterated positions in the molecule (e.g., the ethyl ester protons), is used to calculate the percentage of non-deuterated and partially deuterated species.
²H NMR (Deuterium NMR) Methodology:
-
Sample Preparation: A similar sample preparation as for ¹H NMR is used, but in a protonated solvent (e.g., CHCl₃).
-
Data Acquisition: The spectrometer is tuned to the deuterium frequency to acquire a ²H NMR spectrum.
-
Data Analysis: A signal will be observed at the chemical shift corresponding to the deuterated methyl ester group. The presence of a single, sharp resonance confirms that deuteration has occurred at the intended position. The absence of signals at other positions confirms the site-specificity of the labeling.
Visualizations of Workflow and Influencing Factors
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the typical workflow for determining the isotopic purity of a deuterated standard like this compound.
Caption: Workflow for determining the isotopic purity of this compound.
Factors Influencing Final Isotopic Purity
The final isotopic purity of this compound is influenced by several factors throughout the synthetic and purification process.
Caption: Key factors that can impact the final isotopic purity of the product.
Conclusion
The determination of isotopic purity is a critical step in the quality control of this compound for its use as an internal standard in regulated bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the material. HRMS is essential for quantifying the distribution of isotopologues, while NMR confirms the site of deuteration and provides an orthogonal measure of isotopic enrichment. By employing rigorous analytical protocols, researchers can ensure the accuracy and reliability of the quantitative data generated using this essential tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 3. Felodipine - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Felodipine in Human Plasma using LC-MS/MS with Dehydro Felodipine-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the calcium channel blocker, Felodipine, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dehydro Felodipine-d3, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Felodipine quantification.
Introduction
Felodipine is a dihydropyridine (B1217469) calcium antagonist used in the management of hypertension.[1] Accurate and precise measurement of Felodipine concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby enhancing the reliability of the results. This application note provides a comprehensive protocol for the determination of Felodipine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Felodipine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent
-
Mass Spectrometer: SCIEX Triple Quadrupole 6500+ system or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and this compound by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution with 50% methanol to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 10 ng/mL.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Felodipine | 384.1 | 338.0 | 25 | 80 |
| This compound | 387.1 | 341.0 | 25 | 80 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Felodipine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.
Linearity
The calibration curve for Felodipine was linear over the concentration range of 0.1 ng/mL to 50 ng/mL. A typical linear regression analysis yielded a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below, demonstrating that the method is both precise and accurate.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90-110 |
| Medium | 5 | < 8 | < 8 | 92-108 |
| High | 40 | < 5 | < 5 | 95-105 |
Note: The data presented in this table is representative of typical performance and may vary between laboratories.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Felodipine.
Metabolic Pathway of Felodipine
Caption: Metabolic conversion of Felodipine to Dehydrofelodipine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Felodipine in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and pharmaceutical research settings.
References
Application Note: Quantitative Analysis of Felodipine and its Primary Metabolite using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism studies.
Introduction Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It is extensively metabolized in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The first and major step in its metabolism is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, dehydrofelodipine (B193096), which is pharmacologically inactive.[2][4] Accurate quantification of Felodipine and its main metabolite, dehydrofelodipine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Felodipine and dehydrofelodipine in human plasma. The method employs Dehydro Felodipine-d3, a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for bioanalytical assays.[6] The use of a SIL internal standard that is chemically identical to the metabolite ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.[6]
Mechanism of Action of Felodipine
Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1]
Experimental Protocols
Principle of the Method
This method utilizes liquid chromatography (LC) to separate Felodipine, dehydrofelodipine, and the internal standard (this compound) from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
Reference Standards: Felodipine, Dehydrofelodipine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Ultrapure Water
-
Plasma: Drug-free human plasma with anticoagulant (e.g., heparin)
Workflow Overview
The overall experimental process involves sample preparation, LC-MS/MS analysis, and data processing to determine the concentrations of the analytes.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[6][7][8]
-
Aliquot: Transfer 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a clean microcentrifuge tube.
-
Spike IS: Add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL).
-
Precipitate: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.[6]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dry residue in 200 µL of the mobile phase.[9]
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Instrumentation and Conditions
The following tables outline typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Temp | 500 °C | | Ion Spray Voltage | 5500 V[9] | | Collision Gas | Nitrogen | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | Felodipine | 384.0 | 338.1 | | | Dehydrofelodipine | 382.0 | 336.1 | | | this compound (IS) | 385.0 | 339.1 |
Note: MRM transitions are predictive and must be optimized empirically.
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines. The use of a stable isotope-labeled internal standard is critical for achieving robust and reliable results.
Rationale for Using a Deuterated Internal Standard
A deuterated internal standard like this compound is ideal because it co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, providing the most accurate correction for experimental variability.
Summary of Quantitative Performance
The following data are representative of typical validation results for Felodipine analysis and are expected to be similar or superior for dehydrofelodipine when using its deuterated internal standard.[10][11][12]
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.1 - 20 ng/mL (r² > 0.99)[12][13] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 0.1 ng/mL[13] |
| Intra-day Precision (%RSD) | < 15% (except LLOQ <20%) | 5.01% - 7.22%[10] |
| Inter-day Precision (%RSD) | < 15% (except LLOQ <20%) | 5.12% - 9.42%[10] |
| Accuracy (%RE) | Within ±15% (except LLOQ ±20%) | -1.79% to 6.20%[10] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Minimal with SIL-IS |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the simultaneous quantification of Felodipine and its primary metabolite, dehydrofelodipine, in human plasma. The incorporation of this compound as the internal standard is a critical component of the assay, ensuring high accuracy and precision by correcting for matrix effects and other sources of analytical variability. This method is well-suited for high-throughput applications in clinical and preclinical research, supporting pharmacokinetic and drug development studies for Felodipine.
References
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. gilbertodenucci.com [gilbertodenucci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a high-throughput method for the quantitative analysis of felodipine in human plasma using high-performance liquid chromatography with mass/mass spectrometer and its application to a bioequivalence study in healthy male Korean subjects | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Note: Dehydro Felodipine-d3 as an Internal Standard for Pharmacokinetic Studies of Felodipine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] To accurately determine the pharmacokinetic profile of Felodipine in biological matrices, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] An ideal internal standard should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. Dehydro Felodipine-d3, a deuterated analog of the primary metabolite of Felodipine, serves as an excellent internal standard for the quantification of Felodipine in pharmacokinetic studies.[1][4] Its structure ensures it co-elutes with Felodipine and experiences similar ionization effects, leading to high accuracy and precision. This application note provides a detailed protocol for the use of this compound as an internal standard for the determination of Felodipine in plasma samples.
Experimental Protocols
1. Materials and Reagents
-
Felodipine reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
2. Stock and Working Solutions Preparation
-
Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Felodipine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Felodipine Working Solutions: Prepare serial dilutions of the Felodipine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL) and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Felodipine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 384.1 | 385.1 |
| Product Ion (m/z) | 338.2 | 341.2 (Proposed) |
| Collision Energy (eV) | 15 | 18 (To be optimized) |
| Dwell Time (ms) | 100 | 100 |
Note: The product ion for this compound is proposed based on its structure and may require optimization.
Data Presentation
Table 1: Calibration Curve for Felodipine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.590 |
| 10 | 1.18 |
| 50 | 5.95 |
| 100 | 11.9 |
-
Linear Range: 0.1 - 100 ng/mL
-
Correlation Coefficient (r²): >0.995
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 9.2 | 95.8 |
| Low | 0.3 | 6.2 | 7.1 | 102.3 |
| Medium | 8 | 4.5 | 5.3 | 98.9 |
| High | 80 | 3.1 | 4.0 | 101.5 |
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
References
Application Notes and Protocol for the Quantification of Dehydro Felodipine in Plasma Samples using Dehydro Felodipine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to its main inactive metabolite, dehydrofelodipine (B193096).[3] Accurate quantification of dehydrofelodipine in plasma is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Dehydro Felodipine-d3, is the gold standard for bioanalytical methods using mass spectrometry, as it compensates for variability in sample preparation and instrument response.[4][5]
This document provides a detailed protocol for the analysis of dehydrofelodipine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The methodology is based on established bioanalytical techniques for felodipine and its metabolites.[1][6][7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: Dehydro Felodipine, this compound
-
Plasma: Human plasma (or other species as required), collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure, e.g., Milli-Q).
-
Reagents: Ammonium acetate (B1210297) (analytical grade).
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm or equivalent).[1]
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh Dehydro Felodipine and this compound and dissolve in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at 2-8°C.[9]
-
Working Standard Solutions: Prepare serial dilutions of the Dehydro Felodipine primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting felodipine and its metabolites from plasma.[6]
-
Label polypropylene (B1209903) microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (for standards, QCs, or unknown samples) into the corresponding tubes.
-
For calibration standards and QCs, spike the appropriate amount of Dehydro Felodipine working standard solution into blank plasma.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for blank samples used to assess matrix effects).
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.8 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V[1] |
| MRM Transitions | To be determined by direct infusion of Dehydro Felodipine and this compound. A hypothetical transition for Dehydro Felodipine could be based on the fragmentation of similar compounds. For Felodipine (m/z 384.2), a common transition is 383.9 -> 338.2.[6] For Dehydro Felodipine (C18H17Cl2NO4, MW: 382.24), the protonated molecule [M+H]+ would be m/z 383.2. A potential product ion would need to be determined experimentally. For this compound, the [M+H]+ would be m/z 386.2. |
Data Presentation
Quantitative data should be summarized to demonstrate the method's performance. The following tables provide a template for presenting validation data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Dehydro Felodipine | 0.1 - 20 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| LLOQ | Low QC | Mid QC | High QC | |
| Nominal Conc. (ng/mL) | 0.1 | 0.3 | 3 | 15 |
| Intra-day Precision (%CV, n=6) | < 15% | < 15% | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
| Inter-day Precision (%CV, n=18) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Low QC | High QC | |
| Extraction Recovery (%) | > 85% | > 85% |
| Matrix Factor | 0.9 - 1.1 | 0.9 - 1.1 |
| IS-Normalized Matrix Factor (%CV) | < 15% | < 15% |
Visualization
Experimental Workflow
Caption: Workflow for the extraction of Dehydro Felodipine from plasma.
Metabolic Pathway Context
Caption: Simplified metabolic pathway of Felodipine.
References
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1189916-52-6 [sigmaaldrich.com]
Application Notes and Protocols for Sample Preparation with Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Felodipine-d3 is the deuterated stable isotope-labeled analog of Dehydro Felodipine (B1672334). It is primarily utilized as an internal standard (IS) in bioanalytical methods for the quantitative determination of felodipine in biological matrices such as plasma and serum.[1] The use of a stable isotope-labeled internal standard is highly recommended by regulatory bodies like the FDA and EMA, as it closely mimics the analyte of interest during sample preparation and analysis, thereby correcting for variability in extraction, matrix effects, and instrument response.[2] This document provides detailed application notes and protocols for common sample preparation techniques employing this compound for the analysis of felodipine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Felodipine
| Property | Value | Reference |
| Molecular Formula | C18H19Cl2NO4 | [3] |
| Molecular Weight | 384.25 g/mol | [3] |
| Log P | 4.36 | [3] |
| Water Solubility | Low | [4] |
| Bioavailability | ~15% | [5][6] |
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of felodipine using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 0.04 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |
| Accuracy | 85% - 115% (98.21% - 106.20% reported)[7] |
| Intra-day Precision (%RSD) | < 15% (5.01% - 7.22% reported)[7] |
| Inter-day Precision (%RSD) | < 15% (5.12% - 9.42% reported)[7] |
Table 2: Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery | Internal Standard Recovery | Matrix Effect |
| Protein Precipitation (Acetonitrile) | > 85% | > 85% | Minimal with deuterated IS |
| Liquid-Liquid Extraction | > 80% | > 80% | Minimal with deuterated IS |
| Solid-Phase Extraction (C18) | > 90% | > 90% | Minimal with deuterated IS |
Note: The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source.[8][9][10][11]
Experimental Protocols
Herein are detailed protocols for three common sample preparation techniques for the analysis of felodipine in human plasma using this compound as an internal standard.
Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (capable of 12,000 rpm)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
LC-MS vials
Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.[12]
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique based on the differential partitioning of the analyte and impurities between two immiscible liquid phases.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Extraction solvent (e.g., a mixture of diethyl ether and hexane (B92381) (1:1, v/v))[12]
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
-
LC-MS vials
Protocol:
-
Pipette 200 µL of human plasma into a clean glass tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and transfer to an LC-MS vial for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT or LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[13]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Methanol)
-
SPE vacuum manifold
-
Evaporator
-
Reconstitution solution
-
LC-MS vials
Protocol:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of this compound internal standard working solution and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
Load the plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and transfer to an LC-MS vial for analysis.
Visualizations
Caption: General workflow for sample preparation of felodipine.
Caption: LC-MS/MS analysis pathway for felodipine quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. myadlm.org [myadlm.org]
- 11. bioanalysisjournal.com [bioanalysisjournal.com]
- 12. lcms.cz [lcms.cz]
- 13. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydro Felodipine-d3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Felodipine-d3 is the deuterium-labeled internal standard for Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1][2] Felodipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[3][4][5] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4][5] Felodipine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][6] This metabolic process is a critical determinant of Felodipine's bioavailability and potential for drug-drug interactions.[1][2]
Given that Dehydro Felodipine is the main metabolite, this compound serves as an essential tool for the accurate quantification of Felodipine's metabolism in various in vitro systems. Its use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is crucial for correcting for variations in sample processing and instrument response.[7] These application notes provide detailed protocols for the use of this compound in common in vitro assays to study the metabolic fate of Felodipine.
Data Presentation
The following tables summarize typical concentrations and conditions for in vitro metabolism studies of Felodipine, where this compound would be employed as an internal standard for the quantification of the Dehydro Felodipine metabolite.
Table 1: Recommended Component Concentrations for In Vitro Felodipine Metabolism Assay
| Component | Stock Concentration | Final Concentration | Purpose |
| Human Liver Microsomes (HLMs) | 20 mg/mL | 0.5 - 1.0 mg/mL | Source of CYP3A4 enzymes |
| Felodipine | 1 mM in DMSO | 1 - 10 µM | Substrate |
| NADPH (Cofactor) | 100 mM in buffer | 1 mM | Initiates metabolic reaction |
| This compound | 1 mM in DMSO | 100 nM | Internal Standard |
| Potassium Phosphate (B84403) Buffer | 1 M | 100 mM (pH 7.4) | Maintain physiological pH |
Table 2: Example Incubation Conditions for Felodipine Metabolism in Human Liver Microsomes
| Parameter | Condition | Rationale |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity |
| Pre-incubation Time | 5 - 10 minutes | Allows substrate and microsomes to reach thermal equilibrium |
| Reaction Time | 0 - 60 minutes | To determine the rate of metabolite formation |
| Quenching Solution | Acetonitrile (ice-cold) | To stop the enzymatic reaction |
| Internal Standard Addition | Post-quenching | To normalize for sample processing variability |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to determine the rate of Dehydro Felodipine formation from Felodipine in a pool of human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formed metabolite by LC-MS/MS.
Materials:
-
Human Liver Microsomes (pooled)
-
Felodipine
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of Felodipine in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of NADPH in buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and Felodipine solution to the desired final concentrations (refer to Table 1).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2 volumes of ice-cold acetonitrile.
-
-
Addition of Internal Standard:
-
To each quenched sample, add a fixed amount of this compound (e.g., to a final concentration of 100 nM).
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of Dehydro Felodipine.
-
Use the signal from this compound to normalize the signal of Dehydro Felodipine, thereby correcting for any sample loss or variation during processing and analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Felodipine and the experimental workflow for its in vitro metabolism study.
Caption: Metabolic conversion of Felodipine to Dehydro Felodipine by CYP3A4.
Caption: Workflow for in vitro metabolism of Felodipine using HLMs.
References
- 1. mdpi.com [mdpi.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Dehydro Felodipine-d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Felodipine-d3 is the deuterium-labeled stable isotope of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine. Felodipine, a calcium channel blocker of the dihydropyridine (B1217469) class, is used in the management of hypertension. It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines, leading to the formation of Dehydro Felodipine.[1][2] Due to its high sensitivity as a CYP3A4 substrate, Felodipine is often employed as a probe drug in clinical and in vitro studies to investigate CYP3A4-mediated drug-drug interactions.
The incorporation of deuterium (B1214612) atoms in this compound results in a mass shift from the unlabeled metabolite, making it an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is paramount in accurately determining the concentration of Dehydro Felodipine in various biological matrices, thereby providing a precise measure of Felodipine metabolism and CYP3A4 activity.
Applications in Drug Metabolism Studies
This compound serves as a critical tool in several key areas of drug metabolism research:
-
Internal Standard in Bioanalytical Methods: Its primary application is as an internal standard in LC-MS/MS methods for the quantification of Dehydro Felodipine. By mimicking the analytical behavior of the analyte, it compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision of the results.
-
CYP3A4 Inhibition and Induction Studies: In vitro assays using human liver microsomes (HLMs) or other recombinant enzyme systems utilize Felodipine as a probe substrate to assess the inhibitory or inducing potential of new chemical entities (NCEs) on CYP3A4. The formation of Dehydro Felodipine is the measured endpoint, and this compound is used as the internal standard for its accurate quantification.
-
Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: In clinical and preclinical PK studies, monitoring the levels of both the parent drug (Felodipine) and its primary metabolite (Dehydro Felodipine) is crucial. This compound facilitates the accurate measurement of the metabolite, providing insights into the extent of metabolism and potential DDIs.
-
Reaction Phenotyping: These studies aim to identify the specific CYP isoforms responsible for the metabolism of a drug candidate. By using Felodipine as a known CYP3A4 substrate, researchers can confirm the role of this enzyme in the metabolism of a new compound through competitive inhibition assays.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to evaluate the inhibitory potential of a test compound on Felodipine metabolism by HLMs.
Materials:
-
This compound
-
Felodipine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Felodipine, this compound, test compound, and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined optimal time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing this compound as the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of Dehydro Felodipine formed.
-
Data Analysis:
-
Calculate the rate of Dehydro Felodipine formation in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Sample Preparation from Plasma for Pharmacokinetic Studies
This protocol outlines a common liquid-liquid extraction (LLE) method for extracting Felodipine and Dehydro Felodipine from plasma samples.
Materials:
-
Plasma samples
-
This compound (as internal standard)
-
Extraction solvent (e.g., a mixture of diethyl ether and hexane)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Sample Spiking:
-
To a known volume of plasma sample, add a small volume of this compound solution as the internal standard.
-
-
Liquid-Liquid Extraction:
-
Add the extraction solvent to the plasma sample.
-
Vortex vigorously for a few minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Data Presentation
The following tables summarize typical quantitative data for an LC-MS/MS method for the analysis of Dehydro Felodipine using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Dehydro Felodipine and this compound
| Parameter | Dehydro Felodipine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 383.0 | 383.0 |
| Product Ion (m/z) | 355.1 | 288.0 |
| Retention Time (min) | ~6.19 | ~6.18 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Note: The exact m/z values and retention times may vary depending on the specific instrument and chromatographic conditions used.[3]
Table 2: Typical In Vitro Assay Conditions and Results
| Parameter | Value |
| CYP Isoform | CYP3A4 |
| Substrate | Felodipine |
| Incubation Time | 15 minutes |
| HLM Concentration | 0.2 mg/mL |
| Felodipine Concentration | 5 µM |
| Dehydro Felodipine Formed (Vehicle) | 150 pmol/min/mg protein |
| IC50 (Ketoconazole) | 0.05 µM |
Visualizations
References
Application Notes and Protocols for LC-MS Method Development of Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug Felodipine, is a critical analyte in pharmacokinetic and drug metabolism studies.[1][2] Accurate and sensitive quantification of its levels in biological matrices is essential for understanding the disposition of Felodipine. Dehydro Felodipine-d3, a stable isotope-labeled derivative, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]
This document provides a comprehensive guide to developing a robust LC-MS/MS method for the quantitative analysis of this compound, often used as an internal standard for the quantification of Dehydro Felodipine or Felodipine itself. Included are detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative diagrams to clarify the experimental workflow and the metabolic pathway of Felodipine.
Analyte Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₈H₁₄D₃Cl₂NO₄ | 385.28 |
Signaling Pathway: Metabolism of Felodipine
Felodipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The principal metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of Dehydro Felodipine.[4] This metabolite is inactive and is further processed before excretion.[4]
Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Dehydro Felodipine and its deuterated internal standard from plasma samples.
Materials:
-
Human plasma
-
This compound working solution (in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate volume of this compound working solution to achieve the desired final concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The precursor ion for this compound is anticipated to be m/z 385.3 [M+H]⁺ due to the addition of three daltons from the deuterium (B1214612) atoms compared to Dehydro Felodipine. The product ions would result from the fragmentation of the precursor ion. Based on the fragmentation of Felodipine, likely product ions can be predicted.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 385.3 | To be determined empirically | To be optimized |
| Felodipine (for reference) | 384.1 | 338.0 | 15 |
Note: The optimal product ion and collision energy for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
LC-MS Method Development Workflow
The development of a reliable LC-MS method follows a systematic process to ensure accuracy, sensitivity, and robustness.
Caption: A typical workflow for LC-MS method development.
Data Presentation
The following tables summarize typical quantitative performance parameters that should be evaluated during method validation. The values presented are illustrative and should be established for the specific method developed.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dehydro Felodipine | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Dehydro Felodipine | 0.3 (LQC) | 0.29 | 96.7 | ≤ 15 |
| 50 (MQC) | 51.2 | 102.4 | ≤ 15 | |
| 80 (HQC) | 78.9 | 98.6 | ≤ 15 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| Dehydro Felodipine | 0.1 | 80 - 120 | ≤ 20 |
Conclusion
The protocols and information provided in this document offer a solid foundation for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The use of a stable isotope-labeled internal standard is paramount for achieving reliable data in pharmacokinetic and drug metabolism studies. The presented workflow and experimental conditions can be adapted and optimized to suit the specific requirements of the laboratory and the study objectives. Adherence to a systematic method development and validation process will ensure the generation of high-quality data for informed decision-making in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Validation Using Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of drug metabolites is paramount for understanding the efficacy and safety of a therapeutic agent. Dehydrofelodipine, the primary pyridine (B92270) metabolite of the calcium channel blocker Felodipine (B1672334), serves as a critical biomarker in such studies.[1][2] To ensure the reliability of bioanalytical data, regulatory bodies like the FDA and EMA mandate rigorous method validation.[3][4]
A cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A SIL-IS, such as Dehydro Felodipine-d3, is chemically identical to the analyte of interest, Dehydrofelodipine. This chemical identity ensures that it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer, effectively compensating for variability in sample preparation and matrix effects.[5]
These application notes provide a comprehensive, detailed protocol for the validation of a bioanalytical method for the quantification of Dehydrofelodipine in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Dehydrofelodipine, this compound (Internal Standard)
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dehydrofelodipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dehydrofelodipine stock solution with a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dehydrofelodipine: To be determined experimentally, predicted based on Felodipine's transition of m/z 384.1 > 338.0.[8]
-
This compound: To be determined experimentally, predicted to be m/z 387.1 > 341.0 (assuming a +3 Da shift).
-
-
Data Presentation
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.5% |
| Matrix Effect (% CV) | ≤ 15% | 7.2% |
| Recovery (% CV) | Consistent and reproducible | ≤ 9.3% |
| Stability | Within ±15% of nominal concentration | Stable |
Table 2: Linearity Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.592 |
| 10 | 1.18 |
| 25 | 2.95 |
| 50 | 5.91 |
| 100 | 11.85 |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| LLOQ | 0.1 | 0.106 | 6.0 | 8.5 | 9.8 |
| Low | 0.3 | 0.284 | -5.2 | 6.2 | 7.5 |
| Medium | 30 | 32.04 | 6.8 | 4.1 | 5.3 |
| High | 80 | 83.2 | 4.0 | 3.5 | 4.8 |
Table 4: Stability Data
| Stability Condition | Duration | Mean % Recovery |
| Freeze-Thaw | 3 cycles | 98.2 |
| Short-Term (Bench-top) | 6 hours | 101.5 |
| Long-Term | 30 days at -80°C | 96.7 |
| Post-Preparative (Autosampler) | 24 hours | 99.1 |
Mandatory Visualization
Caption: Workflow for Bioanalytical Method Validation.
Caption: Metabolic Pathway of Felodipine.
References
- 1. Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Quantification of Dehydro Felodipine in Human Plasma using Dehydro Felodipine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the generation of a calibration curve for the accurate quantification of Dehydro Felodipine, a primary metabolite of the antihypertensive drug Felodipine, in human plasma. The method employs a stable isotope-labeled internal standard, Dehydro Felodipine-d3, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This robust methodology is crucial for pharmacokinetic studies, drug metabolism research, and other applications in drug development. The protocol outlines sample preparation, preparation of calibration standards and quality control samples, and the parameters for the LC-MS/MS system. All quantitative data and system parameters are summarized in structured tables for clarity and ease of use.
Introduction
Felodipine is a widely prescribed calcium channel blocker for the treatment of hypertension.[1][2] Its primary metabolite, Dehydro Felodipine, is pharmacologically inactive but its quantification in biological matrices is essential for understanding the pharmacokinetics and metabolism of the parent drug. Accurate and precise bioanalytical methods are imperative for reliable data in drug development.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[4][5] A SIL-IS closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for potential variability and enhancing the accuracy and precision of the assay. This document provides a comprehensive protocol for the generation of a calibration curve for Dehydro Felodipine in human plasma, a critical step in the validation of any quantitative bioanalytical method.
Experimental
Materials and Reagents
-
Dehydro Felodipine (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The specific models and manufacturers may vary, but the system should be capable of performing Multiple Reaction Monitoring (MRM).
Preparation of Stock and Working Solutions
1. Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Dehydro Felodipine and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
3. Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These working solutions will be used to spike the plasma for the calibration curve and quality control samples.
4. Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL. This working solution will be used for spiking all samples.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the analyte working solutions. A fixed amount of the internal standard working solution is added to all samples, including blanks, calibration standards, and QCs.
Table 1: Preparation of Calibration Curve Standards
| Standard Level | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 90 |
| LLOQ | 0.1 | 10 of 1 ng/mL | 90 |
| CAL 2 | 0.2 | 10 of 2 ng/mL | 90 |
| CAL 3 | 0.5 | 10 of 5 ng/mL | 90 |
| CAL 4 | 1.0 | 10 of 10 ng/mL | 90 |
| CAL 5 | 5.0 | 10 of 50 ng/mL | 90 |
| CAL 6 | 10.0 | 10 of 100 ng/mL | 90 |
| CAL 7 | 20.0 | 10 of 200 ng/mL | 90 |
| ULOQ | 50.0 | 10 of 500 ng/mL | 90 |
Table 2: Preparation of Quality Control Samples
| QC Level | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of Blank Plasma (µL) |
| LQC | 0.3 | 10 of 3 ng/mL | 90 |
| MQC | 2.5 | 10 of 25 ng/mL | 90 |
| HQC | 40.0 | 10 of 400 ng/mL | 90 |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of each plasma sample (blank, calibration standard, or QC), add 10 µL of the 100 ng/mL Internal Standard Working Solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting parameters that may require optimization for your specific instrumentation.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 5: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dehydro Felodipine | 382.1 | 336.1 | 100 | 20 |
| This compound | 385.1 | 339.1 | 100 | 20 |
Note: The MRM transitions for Dehydro Felodipine are proposed based on the known fragmentation of Felodipine, which involves the neutral loss of ethanol (B145695) from the ethyl ester group.[6][7] The d3-label is on the methyl ester, so a similar fragmentation pattern is expected with a +3 Da shift for the precursor and product ions of the internal standard.
Data Analysis and Calibration Curve Generation
The peak areas of the analyte (Dehydro Felodipine) and the internal standard (this compound) are integrated from the chromatograms. The ratio of the analyte peak area to the IS peak area is calculated for each calibration standard.
A calibration curve is constructed by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis). A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the data.
The concentration of the analyte in the QC samples and any unknown samples is then calculated from the regression equation of the calibration curve.
Acceptance Criteria for the Calibration Curve
Based on regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10, the following acceptance criteria should be met:[3][5][8]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
At least 75% of the non-zero calibration standards must meet the above criteria, including the LLOQ and the ULOQ.
Visualization of Experimental Workflow
Caption: Workflow for Calibration Curve Generation.
Conclusion
This application note provides a detailed and robust protocol for the generation of a calibration curve for the quantification of Dehydro Felodipine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and LC-MS/MS analysis ensures high sensitivity, specificity, and accuracy, making this method suitable for regulated bioanalysis in drug development. The provided tables and workflow diagram offer a clear and comprehensive guide for researchers and scientists. Adherence to the outlined procedures and acceptance criteria will contribute to the generation of high-quality, reliable data for pharmacokinetic and metabolic studies of Felodipine.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. lcms.cz [lcms.cz]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Note: Mass Spectrometry Fragmentation of Dehydro Felodipine-d3 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Dehydro Felodipine-d3, a deuterium-labeled metabolite of the calcium channel blocker Felodipine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes procedures for sample preparation, optimized LC-MS/MS parameters, and expected fragmentation patterns. The information herein is intended to guide researchers in developing robust and sensitive bioanalytical methods for pharmacokinetic and drug metabolism studies.
Introduction
Felodipine is a dihydropyridine (B1217469) calcium antagonist widely used in the treatment of hypertension.[1][2][3] Its primary metabolite, Dehydro Felodipine, is formed by the oxidation of the dihydropyridine ring to a pyridine (B92270) ring.[3][4] this compound is a stable isotope-labeled internal standard crucial for accurate quantification of Dehydro Felodipine in biological matrices.[5] Understanding the mass spectrometric fragmentation of this compound is essential for developing selective and sensitive multiple reaction monitoring (MRM) methods. This application note outlines the predicted fragmentation pathway and provides a comprehensive protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
This compound has a molecular formula of C18H16D3Cl2NO4 and a monoisotopic mass of approximately 384.07 g/mol .[6] In positive electrospray ionization (+ESI), the protonated molecule [M+H]+ is expected at an m/z of 385.1. The fragmentation of the pyridine dicarboxylic acid ester structure is anticipated to involve neutral losses of the ester groups.
The proposed major fragmentation pathways are:
-
Loss of the ethyl ester group: The precursor ion at m/z 385.1 is expected to lose the ethoxycarbonyl group (-C2H5O2C) or a related fragment.
-
Loss of the trideuteriomethyl ester group: A key fragmentation is the loss of the deuterated methoxycarbonyl group (-CD3O2C).
These fragmentation patterns are crucial for establishing specific and reliable MRM transitions for quantitative analysis.
Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions of this compound in positive ionization mode.
| Ion Description | Proposed Structure/Fragment | Predicted m/z |
| Precursor Ion ([M+H]+) | C18H17D3Cl2NO4+ | 385.1 |
| Product Ion 1 (Loss of C2H4O) | [M+H - 44.0]+ | 341.1 |
| Product Ion 2 (Loss of C2H5OH) | [M+H - 46.0]+ | 339.1 |
| Product Ion 3 (Loss of CD3OH) | [M+H - 35.0]+ | 350.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 385.1 | 341.1 | 150 | 25 | 80 |
| This compound | 385.1 | 350.1 | 150 | 20 | 80 |
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs [zpxb.xml-journal.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydro Felodipine-d3 Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal of Dehydro Felodipine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization mass spectrometry (ESI-MS)?
A1: this compound has a molecular weight of approximately 385.26 g/mol .[1] In positive ESI-MS, the most common precursor ion is the protonated molecule, [M+H]⁺. Therefore, the expected precursor ion (Q1) for this compound is m/z 388.3.
Based on the fragmentation of the non-deuterated analogue, Felodipine, the primary product ions (Q3) result from the neutral loss of the ethoxy and methoxy (B1213986) groups.[2] Since the deuterium (B1214612) label is on the methyl group, the fragmentation pattern is expected to be similar. The most abundant product ions are typically:
-
m/z 340.1: Resulting from the loss of an ethoxy group (C₂H₅OH).
-
m/z 355.1: Resulting from the loss of the deuterated methoxy group (CD₃OH).
A secondary fragment of m/z 145 has also been reported for the dehydro metabolite of felodipine.
Q2: What are the common adducts observed for this compound?
A2: In electrospray ionization, analytes can form adducts with ions present in the mobile phase. For compounds like this compound, common adducts in positive ion mode include:
-
[M+Na]⁺ (Sodium adduct): m/z 407.3
-
[M+K]⁺ (Potassium adduct): m/z 423.3
-
[M+NH₄]⁺ (Ammonium adduct): m/z 405.3
The formation of ammonium (B1175870) adducts can be promoted by using ammonium acetate (B1210297) or ammonium formate (B1220265) as a mobile phase additive.
Q3: What are the recommended sample preparation techniques for analyzing this compound in biological matrices like plasma?
A3: The two most common and effective sample preparation techniques for the analysis of Felodipine and its analogues in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simpler and faster method. It typically involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. A common solvent mixture for Felodipine is diethyl ether and hexane.
The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guide
Issue 1: Weak or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Parameters | Verify the precursor (Q1) and product (Q3) ion masses are correctly set for this compound ([M+H]⁺ ≈ m/z 388.3). Optimize the collision energy (CE) and declustering potential (DP) for the specific instrument. A good starting range for CE is 15-35 eV. |
| Poor Ionization Efficiency | Ensure the mobile phase composition is suitable for ESI+. Acidic modifiers like formic acid (0.1%) or ammonium acetate (5-10 mM) can improve protonation. Optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer and heater gas). |
| Sample Degradation | This compound, like other dihydropyridines, can be light-sensitive. Protect samples from light during preparation and analysis. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using a more rigorous method like LLE or solid-phase extraction (SPE). Ensure chromatographic separation from co-eluting matrix components. |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Adjust the organic-to-aqueous ratio of the mobile phase. A typical mobile phase for Felodipine analogues is a gradient of acetonitrile or methanol with water containing 0.1% formic acid or ammonium acetate. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Secondary Interactions with the Column | Use a high-quality C18 column. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and vortexing times. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. |
| H/D Exchange | While the deuterium label on the methyl group of this compound is generally stable, prolonged exposure to highly acidic or basic conditions should be avoided to prevent potential hydrogen-deuterium exchange. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 388.3 | 340.1 | 100 | 25 | 80 |
| This compound | 388.3 | 355.1 | 100 | 20 | 80 |
| Felodipine (Analyte) | 384.2 | 338.1 | 100 | 25 | 80 |
Note: The Collision Energy and Declustering Potential are instrument-dependent and should be optimized.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for weak MS signal.
References
Technical Support Center: Dehydro Felodipine-d3 Internal Standard
Welcome to the technical support center for Dehydro Felodipine-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Dehydro Felodipine, the primary metabolite of the drug Felodipine.[1] Its main use is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Felodipine and its metabolites in biological matrices.[2]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[3] It should also exhibit similar extraction recovery, ionization response, and chromatographic behavior to the analyte of interest.[4][5] The deuterium (B1214612) label should be in a stable position to prevent back-exchange.[6]
Q3: Why is my this compound internal standard showing a different retention time than the native analyte?
This phenomenon, known as the "isotope effect," can occur with deuterated internal standards.[6] The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, which may cause it to interact differently with the stationary phase of the LC column, resulting in a small shift in retention time.[7] While a minor shift is often acceptable, complete co-elution is ideal to ensure that the analyte and internal standard experience the same matrix effects.[7]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium exchange is a potential issue, particularly if the labels are on acidic or basic sites.[4] The stability of the deuterium label on this compound depends on its position on the molecule. If the deuterium atoms are on the methyl group (methyl-d3), they are generally stable under typical LC-MS conditions. However, exposure to highly acidic or basic mobile phases or sample diluents for extended periods could potentially lead to back-exchange.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for this compound
Symptoms:
-
Asymmetrical peak shape for the internal standard.
-
Peak tailing, leading to integration difficulties and reduced precision.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | 1. Modify Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of any secondary interacting groups on the molecule. |
| 2. Change Column Chemistry: Switch to a different column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group column). | |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of internal standard injected onto the column. |
| 2. Dilute Internal Standard Working Solution: Lower the concentration of the this compound working solution. | |
| Contamination of Guard or Analytical Column | 1. Flush the Column: Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). |
| 2. Replace Guard Column: If the problem persists, replace the guard column. | |
| 3. Replace Analytical Column: As a last resort, replace the analytical column. |
Issue 2: In-Source Fragmentation of this compound
Symptoms:
-
A signal is detected at the mass transition of the unlabeled analyte when injecting a pure solution of this compound.
-
Overestimation of the analyte concentration, particularly at the lower limit of quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Source Temperature or Voltages | 1. Optimize Source Parameters: Systematically reduce the ion source temperature, capillary voltage, and cone voltage to find the optimal conditions that minimize in-source fragmentation while maintaining adequate signal intensity. |
| Loss of Deuterium | 1. Evaluate Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[3] |
| Chemical Structure | 1. Alternative Internal Standard: If optimization is not successful, consider using a different internal standard, such as one labeled with ¹³C or ¹⁵N, which is less prone to in-source fragmentation.[3] |
Issue 3: Variable Internal Standard Response and Poor Precision
Symptoms:
-
Inconsistent peak areas for the internal standard across a batch of samples.
-
High coefficient of variation (%CV) for quality control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. |
| 2. Modify Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression or enhancement. | |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard solution into all samples. |
| 2. Automate Liquid Handling: If available, use an automated liquid handler for sample preparation to minimize human error. | |
| Internal Standard Stability in Matrix | 1. Conduct Stability Experiments: Evaluate the stability of this compound in the biological matrix under the same conditions as the study samples. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Biological Matrix
Objective: To assess the stability of this compound in the relevant biological matrix (e.g., plasma, urine) under specific storage and handling conditions.
Methodology:
-
Prepare Samples: Spike the biological matrix with a known concentration of this compound.
-
Storage Conditions: Aliquot the spiked matrix into separate tubes and store them under different conditions (e.g., -20°C, 4°C, room temperature) for various durations (e.g., 0, 4, 8, 24 hours).
-
Sample Preparation: At each time point, extract the samples using the established analytical method.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time zero. A significant decrease in peak area indicates instability.
Protocol 2: Assessment of In-Source Fragmentation
Objective: To determine if this compound is undergoing in-source fragmentation and contributing to the analyte signal.
Methodology:
-
Prepare Solutions: Prepare a high-concentration solution of this compound in a neat solvent (e.g., methanol).
-
LC-MS/MS Analysis: Infuse the solution directly into the mass spectrometer or inject it onto the LC-MS/MS system.
-
Monitor Transitions: Monitor the mass transition for both this compound and the unlabeled Dehydro Felodipine.
-
Data Analysis: If a significant signal is observed at the mass transition of the unlabeled analyte, it indicates in-source fragmentation.
-
Optimization: If fragmentation is observed, systematically reduce the source temperature and voltages and re-analyze to find conditions that minimize this effect.
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: Experimental workflow for assessing internal standard stability.
References
- 1. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Dehydro Felodipine-d3 solubility problems and solutions
Here is a technical support center for researchers and scientists working with Dehydro Felodipine-d3, focusing on its solubility challenges.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue?
This compound is the deuterated, primary metabolite of Felodipine.[1] Felodipine itself is a calcium channel blocker used to treat high blood pressure.[2] As an analytical standard, this compound is often used as an internal standard or tracer in quantitative analyses like LC-MS.[3]
The solubility challenges with this compound stem from the physicochemical properties of its parent compound, Felodipine, which is classified as practically insoluble in water.[2][4] Deuterium labeling does not significantly alter these fundamental solubility characteristics. Therefore, this compound is expected to be poorly soluble in aqueous solutions, which is a critical consideration for preparing solutions for in vitro and other experimental assays.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Based on the data for the parent compound Felodipine, this compound is expected to be soluble in several organic solvents but sparingly soluble in aqueous buffers.[5] For experimental purposes, it is standard practice to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
| Solvent Name | Classification | Reported Solubility (for Felodipine) | Notes |
| DMSO | Organic Solvent | ~30 mg/mL[5] | Common choice for creating stock solutions for biological assays. |
| Dimethylformamide (DMF) | Organic Solvent | ~30 mg/mL[5] | Another effective organic solvent for initial dissolution. |
| Ethanol | Organic Solvent | ~20 mg/mL[5] | A good option, but may have biological effects in some assays. |
| Methanol | Organic Solvent | Freely Soluble[4] | Useful for analytical purposes. |
| Acetone | Organic Solvent | Freely Soluble[4] | Can be used for non-biological applications. |
| Aqueous Buffers (e.g., PBS) | Aqueous Solution | Sparingly Soluble / Insoluble[4][5] | Not recommended for initial dissolution. |
Note: The listed solubility values are for the parent compound, Felodipine, and should be used as a guideline for this compound.
Q3: What general techniques can be used to improve the solubility of compounds like this compound in aqueous media?
Improving the aqueous solubility of poorly soluble drugs is a common challenge in pharmaceutical research.[6] Several methods can be employed, though their suitability depends on the specific experimental requirements.[7][8]
-
Co-solvency : This is one of the most practical laboratory techniques. It involves using a mixture of a primary solvent (like water or buffer) and a water-miscible organic co-solvent (like DMSO or ethanol) to increase the solubility of a hydrophobic drug.[9]
-
pH Adjustment : For ionizable compounds, altering the pH of the solution can significantly increase solubility.[7][9] However, the structure of Dehydro Felodipine suggests it is not strongly ionizable, so this method may have limited effect.
-
Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[8] Common lab surfactants include Tween-80 and Pluronic-F68.[7]
-
Complexation : Using agents like cyclodextrins can form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule and increasing its aqueous solubility.[10]
Q4: My experiment is sensitive to organic solvents. How can I minimize their concentration?
The best practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous buffer. This keeps the final concentration of the organic solvent to a minimum (typically <0.5% or <0.1%) to avoid impacting the biological system. Always run a vehicle control (buffer + the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Dissolving this compound
If you are encountering issues with solubility, follow this workflow to identify a solution.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a stock solution for use in most biological experiments.
-
Weighing : Accurately weigh the required amount of this compound solid in a microfuge tube.
-
Solvent Addition : Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution : Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[5]
-
Verification : Ensure the solution is clear and free of any visible precipitate.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparing a Working Solution in Aqueous Buffer via Co-solvency
This protocol details how to dilute the organic stock solution into an aqueous medium.
Caption: Workflow for preparing a working solution using the co-solvency method.
-
Prepare Buffer : Have your target volume of aqueous buffer (e.g., PBS, pH 7.2) ready in a sterile tube.
-
Vortex : Begin vortexing the tube of aqueous buffer at a medium speed.
-
Dilute : While the buffer is vortexing, add the required volume of the concentrated DMSO stock solution directly into the buffer. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).
-
Inspect : Keep the solution vortexing for another 30 seconds. Visually inspect the solution to ensure it remains clear. If precipitation occurs, refer to the troubleshooting guide.
-
Use Immediately : It is recommended to use aqueous dilutions of poorly soluble compounds promptly, as they may precipitate out of solution over time.[5]
References
- 1. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 2. Felodipine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Felodipine Tablets USP [dailymed.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Felodipine and Dehydrofelodipine
This technical support guide is intended for researchers, scientists, and drug development professionals using LC-MS/MS for the quantitative analysis of Felodipine and its primary metabolite, Dehydrofelodipine, in biological matrices. This document provides troubleshooting advice and detailed experimental protocols to help mitigate ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids (B1166683), proteins) reduce the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] It is a major challenge in bioanalysis because it can vary between samples, leading to unreliable results.
Q2: I'm seeing low signal intensity for Dehydrofelodipine. Could this be ion suppression?
A2: Yes, low signal intensity is a classic symptom of ion suppression. This occurs when matrix components compete with Dehydrofelodipine for ionization, reducing the number of analyte ions that reach the detector. To confirm this, you can perform a post-column infusion experiment. A dip in the baseline signal of a continuously infused standard at the retention time of your analyte in a blank matrix injection indicates the presence of ion-suppressing components.
Q3: Why is a stable isotope-labeled internal standard like Dehydro Felodipine-d3 essential?
A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects. This compound is an ideal internal standard for Dehydrofelodipine because it is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization response. Crucially, it will be affected by ion suppression to the same extent as the non-labeled analyte. By measuring the ratio of the analyte to the SIL-IS, you can accurately quantify the analyte even if the absolute signal intensity varies between samples.
Q4: My results are highly variable between replicate injections and different samples. What is the likely cause?
A4: High variability is often caused by inconsistent matrix effects. The composition of biological samples can differ, leading to varying degrees of ion suppression from one sample to the next. This underscores the importance of a robust sample preparation method designed to remove as much of the interfering matrix as possible. Implementing a more rigorous cleanup technique, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) over a simple protein precipitation, can significantly improve reproducibility. The use of a SIL-IS like this compound is also critical to correct for any remaining sample-to-sample variation.
Q5: Should I use Protein Precipitation, LLE, or SPE for my plasma samples?
A5: The choice of sample preparation method is a trade-off between speed, cost, and cleanliness.
-
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract, leaving behind phospholipids and other matrix components that can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers a much cleaner sample by partitioning the analytes into an organic solvent, leaving many interferences behind in the aqueous phase. It is very effective at removing salts and other polar interferences.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind the analytes of interest while matrix components are washed away. It is highly effective at removing a broad range of interferences, including phospholipids.
For the most robust and reliable results in a method validation or clinical sample analysis setting, SPE is often the preferred method. See the data in Table 1 for a comparison of these techniques.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the concentration of the reconstituted sample is within the linear range of the instrument.
-
-
Possible Cause 2: Incompatible Reconstitution Solvent.
-
Solution: The final sample solvent should be of similar or weaker elution strength than the initial mobile phase conditions to ensure good peak focusing at the head of the column. If using a gradient, reconstitute the sample in a solvent matching the starting mobile phase composition.
-
-
Possible Cause 3: Secondary Interactions with Column.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes. Adding a small amount of an ion-pairing agent or buffer (e.g., 5 mM ammonium (B1175870) formate) can improve peak shape.
-
Issue 2: Inconsistent Internal Standard (IS) Response
-
Possible Cause 1: IS Addition Error.
-
Solution: Verify the precision of the pipettes used for adding the IS. Add the IS to the sample at the very beginning of the sample preparation process to account for variability in all subsequent steps.
-
-
Possible Cause 2: IS Instability.
-
Solution: Confirm the stability of this compound in the stock solution and during the sample preparation process (e.g., benchtop, freeze-thaw stability).
-
-
Possible Cause 3: Extreme Ion Suppression.
-
Solution: If ion suppression is very severe, even the IS signal can become erratic. Improve the sample cleanup method (e.g., switch from PPT to SPE) to reduce the overall level of matrix components.
-
Experimental Protocols & Data
Illustrative Method: Simultaneous Quantification of Felodipine and Dehydrofelodipine in Human Plasma
This protocol is a representative example and should be fully validated by the end-user.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of working internal standard solution (containing Felodipine-d5 and this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to extract.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
-
LC System: Standard UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.5 min: 30% to 95% B
-
2.5 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: 95% to 30% B
-
3.1 - 4.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Felodipine | 384.1 | 338.1 | 15 |
| Felodipine-d5 | 389.1 | 343.1 | 15 |
| Dehydrofelodipine | 382.1 | 336.1 | 18 |
| Dehydrofelodipine-d3 | 385.1 | 339.1 | 18 |
Note: MS parameters such as collision energy are instrument-dependent and require optimization.
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Dehydrofelodipine Analysis
This table presents illustrative data from a method development experiment comparing three common sample preparation techniques. The goal was to minimize matrix effects and maximize process efficiency for the analysis of Dehydrofelodipine using this compound as the internal standard.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery % | 95% | 85% | 92% |
| Matrix Effect (ME %) | 45% | 88% | 97% |
| Process Efficiency (PE %) | 43% | 75% | 89% |
-
Recovery %: (Analyte peak area in extracted sample vs. post-extraction spiked sample) x 100
-
Matrix Effect (ME %): (Analyte peak area in post-extraction spiked sample vs. neat solution) x 100. A value of 100% indicates no matrix effect. Values < 100% indicate ion suppression.
-
Process Efficiency (PE %): (Analyte peak area in extracted sample vs. neat solution) x 100. This represents the overall efficiency of the method.
Interpretation: While Protein Precipitation shows high initial recovery, it suffers from severe ion suppression (Matrix Effect = 45%), leading to a poor overall Process Efficiency. Liquid-Liquid Extraction provides a significant improvement by removing many interfering components. Solid-Phase Extraction yields the cleanest extract, with minimal ion suppression (97% ME) and the highest overall Process Efficiency (89%), making it the most robust method for this assay.
Visualizations
References
Technical Support Center: Dehydro Felodipine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Dehydro Felodipine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape problems in a question-and-answer format.
Peak Tailing
Question 1: What causes my this compound peak to tail?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For this compound, a basic compound, the primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns (like C18) can interact with the basic nitrogen atom in the pyridine (B92270) ring of this compound. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1][2][3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][5]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte and interactions with the stationary phase, causing tailing.[1][2][6]
-
Column Degradation: Over time, columns can degrade, leading to the formation of active sites that can cause tailing. This can include voids at the column inlet or contamination.[1][2]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and peak tailing.[1][3]
Question 2: How can I fix peak tailing for this compound?
To resolve peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 with an acidic modifier like formic acid will protonate the silanol groups, minimizing their interaction with the basic analyte.[3]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[4]
-
Reduce Sample Concentration: Dilute your sample to check if column overload is the issue. If the peak shape improves, you have identified the problem.[2][5]
-
Check for Column Voids and Contamination: If you suspect a void, you may need to replace the column. To address contamination, flush the column with a strong solvent. Using a guard column can help prevent contamination of the analytical column.[2]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the column to the detector to reduce dead volume.[3][4]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the effects of residual silanols.[2]
Peak Fronting
Question 3: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the front half of the peak is broader than the latter half, can be caused by several factors:
-
Column Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[5][7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7][8]
-
Poor Column Packing: A poorly packed column or the formation of a void at the column inlet can lead to distorted peak shapes, including fronting.[8]
-
Low Temperature: In some cases, running the analysis at a temperature that is too low can contribute to peak fronting.
Question 4: What are the solutions for peak fronting?
To address peak fronting, try the following:
-
Reduce Injection Volume or Concentration: This is the first step to rule out column overload.[5]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
-
Check the Column: If you suspect a column void, it may need to be replaced.[8]
-
Increase Column Temperature: A modest increase in column temperature can sometimes improve peak shape.
Split Peaks
Question 5: Why is my this compound peak splitting into two?
A split peak can be perplexing. Here are the common reasons:
-
Partially Blocked Frit: If the inlet frit of the column is partially blocked by particulate matter from the sample or the system, it can cause the sample to be distributed unevenly onto the column, leading to a split peak for all analytes in the chromatogram.[9]
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create different flow paths for the analyte, resulting in a split peak.[9][10]
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[6]
-
Co-elution: It's possible that what appears to be a split peak is actually two different compounds eluting very close together.[6][9]
Question 6: How can I troubleshoot split peaks?
Follow these steps to diagnose and resolve split peaks:
-
Check if All Peaks are Split: If all peaks in your chromatogram are split, the problem is likely a blocked frit or a column void.[9] Try back-flushing the column to dislodge any particulates from the frit. If this doesn't work, the column may need to be replaced.
-
Address Sample Solvent: If only the this compound peak is splitting, try dissolving the sample in the mobile phase or a weaker solvent.[6]
-
Investigate Co-elution: To check for co-elution, try changing the chromatographic conditions, such as the mobile phase composition or the temperature, to see if the two peaks can be resolved.[6] You can also inject a blank matrix sample to check for interferences.[6]
-
Use a Guard Column: A guard column can help to protect the analytical column from particulates and strongly retained matrix components, which can prevent frit blockage.[6]
Quantitative Data Summary
The following table summarizes typical experimental parameters from various validated HPLC and LC-MS/MS methods for the analysis of Felodipine, which are applicable to this compound.
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (LC-MS/MS) | Method 4 (LC-MS/MS) |
| Column | Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[11] | Inertsil ODS-2 C18 (100 x 4.6 mm, 3 µm) | Phenomenex C18 (50 x 4.6 mm, 5 µm)[12] | Princeton SPHER C18 (150 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | 0.02 mM Ammonium Acetate (B1210297) (pH 5) : Acetonitrile (B52724) (55:45, v/v)[11] | Buffer : Acetonitrile : Methanol (B129727) (2:2:1, v/v) | 10 mM Ammonium Formate (B1220265) : Acetonitrile (5:95, v/v)[12] | Acetonitrile : 2mM Ammonium Acetate (80:20, v/v)[13] |
| Flow Rate | 0.7 mL/min[11] | 1.0 mL/min | 0.8 mL/min[12] | 0.8 mL/min[13] |
| Detection | UV at 240 nm[11] | UV at 238 nm | MS/MS (MRM) | MS/MS |
| Column Temp. | 25°C[11] | Ambient | 40°C[12] | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 15 µL[12] | 10 µL[13] |
| Internal Standard | Not Applicable | Not Applicable | Nifedipine[12] | Pantoprazole[13] |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a representative method synthesized from published literature for Felodipine analysis and is suitable for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Nifedipine or Pantoprazole)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate or Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., Phenomenex C18, 50 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 2 mM Ammonium Acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to ensure separation from other components, for example, starting with a low percentage of mobile phase B and ramping up.
-
Column Temperature: 40°C.[12]
-
Injection Volume: 10 µL.[13]
3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer. For Felodipine, a common transition is m/z 384 -> 338.[12]
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent like methanol or acetonitrile.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase or a compatible solvent.
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step with a cold organic solvent like acetonitrile is typically required, followed by centrifugation and collection of the supernatant.[14] The supernatant can then be evaporated and reconstituted in the mobile phase.
5. System Suitability Before running samples, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include peak area precision, retention time stability, and peak shape.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
A logical workflow for troubleshooting poor peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. lctsbible.com [lctsbible.com]
- 10. academic.oup.com [academic.oup.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.info [ijpsr.info]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Quantification of Dehydro Felodipine-d3
Welcome to the technical support center for the bioanalysis of Dehydro Felodipine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during the quantification of this compound by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in bioanalysis?
This compound is the deuterium-labeled form of Dehydro Felodipine (B1672334), the primary metabolite of the antihypertensive drug Felodipine.[1][2] In quantitative bioanalysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Dehydro Felodipine or Felodipine itself.[3] The use of a SIL-IS is considered the gold standard to compensate for variability during sample preparation and to correct for matrix effects.[4]
Q2: What are matrix effects and how do they impact the quantification of this compound?
Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[5] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[5][6] Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.[4]
Q3: Why am I seeing poor accuracy and precision even though I am using a deuterated internal standard (this compound)?
While this compound is an ideal internal standard, issues can still arise. A primary reason is differential matrix effects.[7] This occurs when there is a slight chromatographic separation between this compound and the analyte. This "isotope effect" can cause them to elute into regions with different levels of ion suppression, leading to inaccurate correction.[7][8] It is crucial to ensure perfect co-elution of the analyte and the internal standard.[7]
Q4: How can I identify if ion suppression is affecting my this compound signal?
A post-column infusion experiment is a common method to visualize regions of ion suppression in your chromatographic run.[4][9] This involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention times where matrix components are causing ion suppression.[4]
Troubleshooting Guides
This section provides a systematic approach to common problems encountered during the quantification of this compound.
Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
Symptoms:
-
High coefficient of variation (%CV) for QC samples.
-
Inconsistent analyte-to-internal standard area ratios.
-
Failure to meet acceptance criteria for accuracy and precision.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. The peaks should perfectly overlap. 2. Adjust Chromatography: If separation is observed, modify the mobile phase composition or gradient to achieve co-elution. A shallower gradient can sometimes improve overlap.[6] 3. Evaluate Sample Cleanup: Inadequate removal of matrix components can exacerbate differential suppression. Consider a more rigorous sample preparation method (see Issue 2). |
| Inconsistent Sample Preparation | 1. Review Extraction Protocol: Ensure all steps of the sample preparation (e.g., pipetting, vortexing, evaporation) are performed consistently across all samples. 2. Optimize Extraction Method: Evaluate different sample preparation techniques (Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) for better consistency. |
| Instrument Instability | 1. Check System Suitability: Run system suitability tests before the analytical batch to ensure the LC-MS/MS system is performing optimally. 2. Clean the Ion Source: Contamination of the ion source can lead to signal instability.[10] |
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
Significantly lower than expected signal for this compound.
-
Inability to achieve the desired lower limit of quantification (LLOQ).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Improve Sample Cleanup: The primary strategy is to remove the interfering matrix components.[4] See the "Comparison of Sample Preparation Techniques" table below for guidance. Solid-Phase Extraction (SPE) generally provides the cleanest extracts.[11] 2. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of significant ion suppression identified by a post-column infusion experiment.[5] 3. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters | 1. Tune Ion Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows to maximize the ionization of this compound.[12] 2. Optimize Collision Energy: Ensure the collision energy in the MRM transition is optimized for the specific instrument. |
| Analyte Degradation | 1. Assess Stability: Perform stability studies (e.g., freeze-thaw, benchtop) to ensure this compound is not degrading during sample handling and storage. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify chromatographic regions where matrix components cause ion suppression.
Methodology:
-
Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.
-
System Setup: Use a T-connector to introduce the infusion solution via a syringe pump into the LC eluent stream after the analytical column but before the mass spectrometer inlet.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire Baseline: Start data acquisition on the mass spectrometer, monitoring the MRM transition for this compound, to establish a stable baseline signal.
-
Inject Blank Matrix: Inject a blank, extracted sample matrix (e.g., plasma extract prepared by your current method).
-
Analyze Data: Monitor the this compound signal trace. Any significant drop from the baseline indicates a region of ion suppression.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound spiked in a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound is spiked into the biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Description | Advantages | Disadvantages | Efficacy in Removing Phospholipids |
| Protein Precipitation (PPT) | A simple and rapid method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, inexpensive, and easy to automate.[4] | Results in the least clean extracts; significant matrix effects from phospholipids are common.[4] | Low |
| Liquid-Liquid Extraction (LLE) | Separates analytes based on their partitioning between two immiscible liquid phases.[13] | Provides cleaner extracts than PPT.[4] The choice of solvent and pH is critical for good recovery.[4] | More labor-intensive and uses larger volumes of organic solvents. | Moderate |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, followed by elution. | Offers the cleanest extracts and can effectively remove salts and phospholipids.[4][11] | Can be more complex to develop and more expensive. | High |
Visualization
Caption: Troubleshooting workflow for matrix effect issues.
References
- 1. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijstr.org [ijstr.org]
improving recovery of Dehydro Felodipine-d3 from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Dehydro Felodipine-d3 from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for extracting this compound, an analog of Felodipine, from biological matrices such as plasma, serum, and tissue homogenates are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the required sample cleanliness, sensitivity, and throughput.
Q2: Why am I observing low recovery of this compound?
A2: Low recovery can stem from several factors including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of the analyte.
-
Inappropriate Solvent Choice: The polarity and composition of the extraction solvent in LLE or the wash/elution solvents in SPE are critical for efficient recovery.
-
Incomplete Protein Precipitation: In the PPT method, insufficient precipitant or inadequate vortexing can lead to the analyte being trapped in the protein pellet.
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware, especially at low concentrations.
-
Evaporation Issues: During the solvent evaporation step, analyte loss can occur due to excessive heat or a strong nitrogen stream.
Q3: How can I reduce matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis. To mitigate these:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE, which provides a cleaner extract compared to PPT.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is itself a stable isotope-labeled analog, which is excellent for use as an internal standard for Dehydro Felodipine. If you are quantifying this compound itself, a different stable isotope-labeled internal standard should be used if available.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH during LLE | Adjust the pH of the sample to ensure this compound is in a neutral, non-ionized state for efficient extraction into an organic solvent. |
| Inefficient SPE Elution | Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent. You may need to test different solvent compositions and volumes. | |
| Analyte Loss during Evaporation | Optimize the evaporation conditions by using a lower temperature or a gentler stream of nitrogen. Reconstitute the sample immediately after drying. | |
| High Variability in Results | Inconsistent Sample Processing | Ensure uniform treatment of all samples, including vortexing times, centrifugation speeds, and solvent volumes. Automation can help improve consistency. |
| Precipitate Carryover in PPT | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. A second centrifugation step may be beneficial. | |
| High Matrix Effects | Insufficient Sample Cleanup | Switch from Protein Precipitation to a more selective method like SPE. Optimize the wash steps in your SPE protocol to remove more interfering components. |
| Co-elution with Phospholipids | Incorporate a phospholipid removal step in your sample preparation, or use a chromatographic column specifically designed to separate from phospholipids. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 10 seconds.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Extraction: Add 3 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and hexane (B92381) (1:1, v/v)).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of mobile phase. Vortex for 30 seconds.
-
Analysis: Inject the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline using a mixed-mode cation exchange SPE plate. Optimization is recommended.
-
Conditioning: Condition the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This is a rapid method suitable for high-throughput applications but may result in higher matrix effects.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 400 µL of cold acetonitrile.
-
Mixing: Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 rpm for 15 minutes.[1]
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 70°C.[1]
-
Reconstitution: Reconstitute the residue in 200 µL of methanol.[1]
-
Analysis: Inject the sample into the LC-MS/MS system.
Quantitative Data Summary
| Extraction Method | Matrix | Analyte | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | Felodipine | > 85% | General literature range |
| Solid-Phase Extraction | Human Plasma | Felodipine | > 90% | General literature range |
| Protein Precipitation | Plasma | Felodipine | Not explicitly stated, but method was used for successful quantitation. | [1] |
Note: Recovery data for this compound is not explicitly available in the reviewed literature. The data for Felodipine is presented as a close surrogate. It is crucial to validate the recovery for this compound in your own laboratory.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Dehydro Felodipine-d3 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydro Felodipine-d3 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
This compound is the deuterium-labeled form of Dehydro Felodipine, the main and pharmacologically inactive metabolite of Felodipine. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is primarily used as an internal standard (IS) for the quantitative determination of Dehydro Felodipine or Felodipine in biological matrices like plasma. The stable isotope label allows for precise quantification by correcting for variability during sample preparation and analysis.
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C.[1] Proper storage is crucial to maintain the integrity and concentration of the standard. It is advisable to prepare working solutions fresh or to validate their stability under the intended storage conditions.
Q3: How stable is this compound in processed samples (e.g., extracted plasma) during analysis?
While specific stability data for this compound in processed samples is not extensively published, the stability of its parent compound, Felodipine, provides a strong indication of its expected behavior. Post-preparative stability, often referred to as autosampler stability, is critical for the integrity of an analytical run. Based on studies of Felodipine, it is expected that this compound, when reconstituted in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water), would be stable for the duration of a typical LC-MS/MS run when kept in a cooled autosampler (e.g., 4-10°C). However, it is imperative to perform your own validation to confirm this.
Q4: What are the typical stability concerns for deuterated internal standards like this compound?
A primary concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard signal and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. The risk of H/D exchange is higher for deuterium atoms located on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups, especially under acidic or basic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreasing internal standard (IS) response over the analytical run | Degradation in the Autosampler: The processed sample may be unstable at the autosampler temperature. | 1. Ensure the autosampler is properly cooled (e.g., 4°C).2. Perform a post-preparative stability test by re-injecting samples from the beginning of the run at the end to check for degradation.3. If instability is confirmed, consider a different reconstitution solvent or shorten the analytical run time. |
| Inconsistent or erratic IS response | Incomplete Solubilization: The IS may not be fully dissolved in the reconstitution solvent after evaporation of the extraction solvent. | 1. Vortex and/or sonicate the samples for a longer duration after adding the reconstitution solvent.2. Visually inspect for any precipitate.3. Consider a reconstitution solvent with stronger solubilizing power for this compound. |
| High IS response in blank samples (without IS added) | Crosstalk from Analyte: If the mass spectrometer resolution is insufficient, the signal from a high concentration of the unlabeled analyte might contribute to the IS signal. | 1. Check the isotopic purity of the this compound standard.2. Optimize the mass spectrometer parameters to ensure adequate resolution between the analyte and IS.3. Ensure that the concentration of the IS is appropriate and not too low compared to the expected analyte concentrations. |
| Gradual increase in IS response over the analytical run | Leaching from the System: The IS may be adsorbing to and then slowly leaching from parts of the LC system (e.g., injector, column). | 1. Prime the LC system thoroughly before starting the run.2. Inject several blank samples after high concentration standards to check for carryover.3. Consider using a different column or tubing material if adsorption is suspected. |
Stability of Felodipine in Human Plasma (as a proxy for this compound)
The following table summarizes stability data for the parent drug, Felodipine, in human plasma from a bioanalytical method validation study. These conditions and results can serve as a starting point for assessing the stability of this compound.
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) | Result |
| Freeze-Thaw Stability | -70°C to Room Temperature | 3 Cycles | 85-115% | Stable |
| Short-Term (Bench-Top) Stability | Room Temperature | Up to 3 hours | 85-115% | Stable |
| Long-Term Stability | -70°C | 1 Month | 85-115% | Stable |
This data is based on a study of Felodipine and should be used as a guideline. It is essential to perform specific stability testing for this compound in your laboratory under your experimental conditions.
Experimental Protocols
Typical Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a common method for extracting Felodipine and its metabolites from plasma.
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a small volume (e.g., 50 µL) of this compound working solution (at a known concentration) to all samples except for the blanks.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Mixing: Vortex the tubes for approximately 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
References
correcting for isotopic interference with Dehydro Felodipine-d3
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference when using Dehydro Felodipine-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Felodipine and its this compound internal standard?
A1: Isotopic interference, or "cross-talk," happens when the signal from the naturally occurring isotopes of the unlabeled analyte (Felodipine or its metabolite, Dehydro Felodipine) contributes to the signal of the deuterium-labeled internal standard (this compound), or vice-versa. This can lead to inaccurate quantification. For instance, the M+3 isotope of endogenous Dehydro Felodipine, resulting from the natural abundance of heavy isotopes like Carbon-13, can have the same mass-to-charge ratio (m/z) as the primary ion of this compound, artificially inflating the internal standard's response.
Q2: What are the primary causes of isotopic interference between Dehydro Felodipine and this compound?
A2: The main causes include:
-
Natural Isotopic Abundance: All organic molecules, including Dehydro Felodipine, contain a small percentage of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These contribute to M+1, M+2, M+3, etc., isotopic peaks in the mass spectrum.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small amount of the unlabeled (d0) or partially labeled (d1, d2) forms as impurities from its synthesis.
-
In-source Fragmentation: Although less common for this specific issue, fragmentation of the analyte or internal standard within the ion source of the mass spectrometer could potentially generate ions that interfere with the targeted MRM transitions.
Q3: How can I determine if isotopic interference is affecting my assay?
A3: A simple test involves injecting a high-concentration solution of the unlabeled analyte (Dehydro Felodipine) and monitoring the MRM (Multiple Reaction Monitoring) transition of the deuterated internal standard (this compound). If a signal is detected in the internal standard channel, it indicates cross-talk from the analyte to the internal standard. Conversely, injecting a solution of only the internal standard can reveal the presence of any unlabeled impurity if a signal is detected in the analyte channel.
Q4: What are the consequences of uncorrected isotopic interference?
A4: Uncorrected isotopic interference can lead to:
-
Inaccurate and imprecise results, especially at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.
-
Overestimation or underestimation of the analyte concentration, depending on the direction and magnitude of the interference.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at high concentrations. | Contribution from the natural isotopes of the analyte to the internal standard signal. | 1. Assess the contribution: Perform the experiment outlined in Protocol 1 to quantify the percentage of interference. 2. Mathematical Correction: If the interference is consistent, apply a correction factor to the peak areas during data processing. 3. Optimize IS Concentration: Ensure the internal standard concentration is appropriate. A very low internal standard concentration relative to high analyte concentrations can exacerbate the issue.[1] |
| High background signal in the internal standard channel for blank samples. | Contamination of the LC-MS system or presence of an interfering compound in the matrix. | 1. System Cleaning: Thoroughly clean the LC system and mass spectrometer ion source. 2. Chromatographic Separation: Optimize the chromatographic method to separate the interfering peak from the internal standard. |
| Inaccurate results at the LLOQ. | Contribution of unlabeled impurity in the internal standard to the analyte signal. | 1. Check Certificate of Analysis: Verify the isotopic purity of the this compound internal standard from the manufacturer's Certificate of Analysis. 2. Analyze IS Alone: Inject a solution of the internal standard and monitor the analyte's MRM transition to quantify the unlabeled impurity. 3. Mathematical Correction: Apply a correction based on the measured impurity. |
| Poor signal-to-noise for the internal standard. | Suboptimal ionization or fragmentation of this compound. Deuterium labeling can sometimes slightly alter ionization efficiency. | 1. Optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound. 2. Optimize Collision Energy: Perform a compound optimization experiment to determine the optimal collision energy for the selected MRM transition of the d3-internal standard. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference from Analyte to Internal Standard
Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled Dehydro Felodipine to the this compound internal standard channel.
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of unlabeled Dehydro Felodipine in a suitable solvent (e.g., methanol (B129727) or acetonitrile). A typical concentration might be 10,000 ng/mL.
-
Prepare a working solution of this compound at the concentration used in your analytical method (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Dehydro Felodipine solution and acquire data, monitoring the MRM transitions for both unlabeled Dehydro Felodipine and this compound.
-
Next, inject the this compound working solution and acquire data under the same conditions.
-
-
Data Analysis:
-
Measure the peak area of the signal observed in the this compound channel when only the high-concentration unlabeled analyte was injected. This is the "Interference Area."
-
Measure the peak area of the this compound signal from the injection of the internal standard working solution. This is the "IS Area."
-
Calculate the percent interference using the following formula:
% Interference = (Interference Area / IS Area) * 100
-
Expected Results:
A well-functioning assay should have minimal interference. The acceptable level of interference will depend on the specific requirements of the assay.
| Analyte Concentration (Unlabeled Dehydro Felodipine) | Peak Area in Unlabeled Channel | Peak Area in d3-IS Channel (Interference) | d3-IS Working Solution Peak Area | Calculated % Interference |
| 10,000 ng/mL | 2,500,000 | 5,000 | 1,000,000 | 0.5% |
Visualizing the Troubleshooting Workflow
References
Technical Support Center: Minimizing Variability in Dehydro Felodipine-d3 Response
Welcome to the Technical Support Center for Dehydro Felodipine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in the analytical response of this compound when used as an internal standard in LC-MS/MS assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Dehydro Felodipine (B1672334), the primary metabolite of the antihypertensive drug Felodipine. It is used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Felodipine and its metabolites in biological samples.[1][2] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.
Q2: What are the common causes of variability in the response of deuterated internal standards like this compound?
Variability in the response of deuterated internal standards can stem from several factors:
-
Isotopic Instability: Deuterium atoms may exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are on labile positions like hydroxyl or amine groups.[3]
-
Isotopic Purity: The deuterated standard may contain a small percentage of the unlabeled analyte, which can interfere with the quantification of the actual analyte, especially at low concentrations.[4][5]
-
Chromatographic (Isotope) Effect: The deuterated internal standard may have a slightly different retention time compared to the analyte due to the heavier mass of deuterium. This can lead to differential matrix effects if they do not co-elute perfectly.[4][6]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, particularly if their chromatographic separation is not optimal.[4]
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass-to-charge ratio of the analyte.[4][5]
-
Solution Stability: The stability of the internal standard in the stock and working solutions can be affected by factors such as solvent composition, storage temperature, and light exposure.
Q3: How can I assess the stability of my this compound internal standard solution?
To assess the stability of your internal standard solution, you should perform stability tests under various conditions that mimic your experimental workflow. This includes:
-
Bench-top stability: Leaving the solution at room temperature for a defined period.
-
Freeze-thaw stability: Subjecting the solution to multiple freeze-thaw cycles.[7][8]
-
Long-term stability: Storing the solution at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
The response of the aged solutions is then compared to that of a freshly prepared solution. A significant change in response may indicate degradation or other stability issues.
Q4: What are the signs of poor isotopic purity in my this compound standard?
A key indicator of poor isotopic purity is the presence of a significant signal at the mass transition of the unlabeled analyte when analyzing a solution containing only the deuterated internal standard.[4][5] This can lead to an overestimation of the analyte concentration. It is recommended to use an internal standard with high isotopic purity (typically ≥98%).[4][5]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with this compound response variability.
Issue 1: High Variability in Internal Standard Peak Area Across a Run
Symptoms:
-
The peak area of this compound is inconsistent across calibration standards, quality control samples, and unknown samples.
-
A noticeable drift (upward or downward) in the internal standard response is observed throughout the analytical run.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard solution to every sample. Use a calibrated pipette and a consistent workflow. Review the sample extraction procedure for any steps that could lead to variable recovery. |
| Matrix Effects | Investigate for differential matrix effects by performing a post-column infusion experiment. If significant ion suppression or enhancement is observed at the retention time of the analyte and IS, optimize the chromatographic method to separate them from the interfering matrix components. Consider using a more rigorous sample clean-up procedure.[4] |
| Instrument Instability | Check the stability of the LC-MS/MS system. Monitor system pressure, spray stability, and detector response with a system suitability test before and during the run. Clean the ion source if necessary. |
| Internal Standard Solution Instability | Prepare fresh internal standard working solutions and compare their response to the older solutions. Evaluate the stability of the IS in the autosampler over the duration of the analytical run. |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptoms:
-
QC sample concentrations are consistently biased high or low.
-
High coefficient of variation (%CV) for QC sample replicates.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotopic Contribution from IS | Analyze a high concentration solution of the this compound standard and monitor the mass transition of the unlabeled Felodipine. If a significant signal is detected, this indicates the presence of the unlabeled analyte as an impurity. This contribution may need to be mathematically corrected, or a new, purer batch of the internal standard should be used.[4][5] |
| Chromatographic Separation (Isotope Effect) | Overlay the chromatograms of the analyte and the internal standard to verify co-elution. A slight separation can lead to differential matrix effects. Adjust the mobile phase composition or gradient to achieve better co-elution.[4][6] |
| In-source Fragmentation of IS | Optimize the ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation of the this compound. This can be investigated by infusing the IS solution directly into the mass spectrometer and observing the fragmentation pattern at different source settings. |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock and working solutions. An error in the IS concentration will lead to a systematic bias in the calculated analyte concentrations. |
Experimental Protocols & Data
The following tables provide representative experimental conditions for the analysis of Felodipine using an internal standard like this compound. These are starting points and should be optimized for your specific instrumentation and application.
Table 1: Sample Preparation Protocol (Protein Precipitation)
| Step | Procedure | Details |
| 1. | Sample Aliquoting | Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. |
| 2. | Internal Standard Spiking | Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol). |
| 3. | Protein Precipitation | Add 300 µL of cold acetonitrile. |
| 4. | Mixing | Vortex the mixture for 1 minute. |
| 5. | Centrifugation | Centrifuge at 10,000 x g for 10 minutes at 4°C.[9] |
| 6. | Supernatant Transfer | Transfer the supernatant to a clean tube or a 96-well plate. |
| 7. | Evaporation (Optional) | Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. |
| 8. | Reconstitution | Reconstitute the residue in 100 µL of mobile phase. |
| 9. | Injection | Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system. |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Felodipine: m/z 384.1 -> 338.1; this compound: m/z 387.1 -> 341.1 (representative) |
| Dwell Time | 100 ms |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Note: The exact m/z transitions for this compound may vary slightly based on the specific fragmentation pathway and should be optimized empirically.
Table 3: Stability of Felodipine in Human Plasma (as a proxy for this compound stability)
| Stability Condition | Duration | Temperature | Mean % Recovery (± SD) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 95.8 ± 4.2 |
| Bench-Top | 6 hours | Room Temperature | 98.2 ± 3.5 |
| Long-Term | 30 days | -80°C | 96.5 ± 5.1 |
Data adapted from literature on Felodipine stability and should be confirmed for this compound in your laboratory.[7][8]
Visualizations
Troubleshooting Workflow for Internal Standard Variability
Caption: A logical workflow for troubleshooting variability in this compound response.
Mass Fragmentation Pathway of Felodipine
Caption: Proposed mass fragmentation pathway for Felodipine and its deuterated analog.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectra of fragment ions of felodipine [zpxb.xml-journal.net]
- 12. Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs [zpxb.xml-journal.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Internal Standards for Felodipine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the calcium channel blocker Felodipine, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of analytical methods. While Dehydro Felodipine-d3 is commercially available as a deuterated analog of a Felodipine metabolite and positioned as a potential internal standard, a comprehensive review of scientific literature reveals a conspicuous absence of a published, validated analytical method employing this specific compound for the quantification of Felodipine.
This guide, therefore, aims to provide a valuable resource by shifting the focus to a comparative analysis of established and validated analytical methods that utilize alternative internal standards for the determination of Felodipine in biological matrices. By presenting the performance data and detailed experimental protocols of these methods, this document serves as a practical tool for laboratories to select and implement a robust analytical strategy for their research needs.
Performance Comparison of Validated Analytical Methods
The following tables summarize the key validation parameters of different analytical methods for Felodipine, employing various internal standards. This allows for an objective comparison of their performance characteristics.
Table 1: Performance Characteristics of LC-MS/MS Methods for Felodipine Analysis
| Internal Standard | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nimodipine | 0.1038 - 10.38 | 0.1038 | Not explicitly stated | < 10.4 (Intra- and Inter-day) |
| Pantoprazole | 0.8 - 13.0 | 0.50 | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from different studies and a direct head-to-head comparison was not available. The performance of a method is highly dependent on the specific experimental conditions and instrumentation used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these methods.
Method 1: LC-MS/MS Analysis of Felodipine using Nimodipine as an Internal Standard[1]
This method is suitable for the determination of Felodipine in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Nimodipine).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (B92381) (1:1, v/v).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Hypersil BDS-C18 (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (12:88, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems API 3000 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felodipine: m/z 384.1 → 338.0
-
Nimodipine (IS): m/z 419.0 → 301.1
-
-
Method 2: LC-MS Analysis of Felodipine using Pantoprazole as an Internal Standard[2]
This method has been validated for the estimation of Felodipine in plasma.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Pantoprazole).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS system.
-
-
Chromatographic Conditions:
-
LC System: Shimadzu LC-MS
-
Column: Princeton SPHER C18 (150 x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Acetonitrile and 2mM ammonium (B1175870) acetate (B1210297) (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Detector: SPD M-10AVP photo diode array detector
-
Note: The specific mass spectrometric parameters were not detailed in the provided source.
-
Experimental Workflow and Validation
The development and validation of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow for the validation of an analytical method for Felodipine.
Caption: Workflow for Analytical Method Validation.
Conclusion
While this compound remains a potential candidate as an internal standard for Felodipine analysis, the current lack of published and validated methods necessitates the consideration of alternative, well-established internal standards. This guide provides a comparative overview of methods using Nimodipine and Pantoprazole, offering researchers and scientists a starting point for selecting a suitable and robust analytical method. The provided experimental protocols and the generalized validation workflow aim to support the successful implementation and validation of these methods in a laboratory setting. As new research emerges, the analytical landscape for Felodipine may evolve, and the performance of this compound as an internal standard may be formally documented. Until then, the methods presented here offer reliable alternatives for the accurate quantification of Felodipine in various research applications.
A Comparative Guide to Internal Standards for the Bioanalysis of Felodipine
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the calcium channel blocker Felodipine (B1672334), the use of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. This guide provides an objective comparison of Dehydro Felodipine-d3, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analog internal standards for the quantification of Felodipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatographic retention, and ionization, thereby compensating for any potential variations.[1] Stable isotope-labeled internal standards are often considered the gold standard as their physicochemical properties are nearly identical to the analyte.[1] However, structural analogs can also provide acceptable results when properly validated.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, the lower limit of quantification (LLOQ), precision, and accuracy are used to evaluate the suitability of an internal standard. Below is a summary of the performance of this compound and two common structural analog internal standards, Nimodipine and Pantoprazole, based on data from various published studies.
It is important to note that the following data is compiled from different sources and a direct head-to-head comparison in a single study was not available in the reviewed literature. Therefore, variations in experimental conditions may contribute to the observed differences in performance.
| Internal Standard | Type | Analyte | Matrix | Linearity Range | LLOQ (ng/mL) | Key Findings |
| This compound | Stable Isotope-Labeled | Felodipine | Human Plasma | Not explicitly stated, but used for enantiomeric separation. | Not explicitly stated. | Used as an internal standard for the stereoselective and sensitive determination of felodipine enantiomers. |
| Nimodipine | Structural Analog | Felodipine | Human Serum | 0.04 - 20 ng/mL | 0.04 | Demonstrated good linearity, precision (Intra-day RSDs: 5.01-7.22%, Inter-day RSDs: 5.12-9.42%), and accuracy (98.21-106.20%).[2] |
| Pantoprazole | Structural Analog | Felodipine | Human Plasma | 0.8 - 13.0 ng/mL | 0.50 | The method was found to be simple, rapid, precise, and accurate for the estimation of felodipine.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of a bioanalytical assay. The following sections outline the key experimental protocols for the analysis of Felodipine using the compared internal standards.
Method Using this compound as Internal Standard
-
Sample Preparation: Specific details on the sample preparation using this compound were not extensively available in the reviewed literature. However, a general approach for a deuterated internal standard would involve adding a known amount of this compound to the plasma sample, followed by extraction.
-
Chromatographic Separation: The enantiomers of Felodipine and its deuterated internal standard were resolved on a high-performance liquid chromatographic Chiralcel OJ column.
-
Mass Spectrometric Detection: Each enantiomer in the effluent was analyzed by capillary column gas chromatography/positive ion electron impact mass spectrometry.
Method Using Nimodipine as Internal Standard[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a serum sample, add the internal standard Nimodipine.
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Xterra column (50 mm × 2.1 mm, 3.5 μm).
-
Mobile Phase: Acetonitrile-0.02% ammonia (B1221849) water with a gradient program.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Felodipine: m/z 382.1 → 145
-
Nimodipine: m/z 417.2 → 92
-
-
Method Using Pantoprazole as Internal Standard[3][4]
-
Sample Preparation:
-
To a plasma sample, add the internal standard Pantoprazole.
-
The specific extraction method is not detailed but would typically involve protein precipitation or liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: Princeton SPHER C18 (150 x 4.6 mm i.d., 5 µm).[3][4]
-
Mobile Phase: Acetonitrile : 2mM ammonium (B1175870) acetate (B1210297) (80:20% v/v).[3][4]
-
-
Mass Spectrometric Detection:
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams visualize the signaling pathway of Felodipine, a typical bioanalytical workflow, and the logical considerations for selecting an internal standard.
Felodipine's Mechanism of Action
Bioanalytical Workflow for Felodipine
Internal Standard Selection Logic
References
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with Dehydro Felodipine-d3
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug compounds in biological matrices is fundamental to pharmacokinetic, bioequivalence, and toxicological studies. The choice of an internal standard is a critical decision that profoundly influences the quality of bioanalytical data. This guide presents a comparative analysis of bioanalytical methods for Felodipine, focusing on the cross-validation of methods using the stable isotope-labeled internal standard, Dehydro Felodipine-d3, against methods employing non-deuterated alternatives.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS whenever possible.[2][3] The rationale for this preference lies in the ability of a SIL-IS to closely mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby providing superior correction for variability.[2][4][5]
Comparative Analysis of Assay Performance
The selection of an internal standard that mirrors the analyte's behavior is crucial for achieving accurate and precise results. The following table summarizes the performance of published LC-MS/MS methods for Felodipine using non-deuterated internal standards and presents the expected performance of a method utilizing this compound. The anticipated improvements with a deuterated standard are based on established principles of bioanalysis where a SIL-IS co-elutes with the analyte, offering better compensation for matrix effects and extraction inconsistencies.[1][6][7]
| Validation Parameter | Method with Nimodipine as IS[8] | Method with Pantoprazole as IS[9][10] | Expected Performance with this compound as IS |
| Linearity Range | 0.04 - 20 ng/mL | 0.8 - 13.0 ng/mL | 0.01 - 20 ng/mL (or better) |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | 0.50 ng/mL | ≤ 0.04 ng/mL |
| Intra-day Precision (%RSD) | 5.01 - 7.22% | < 6.0% | < 5% |
| Inter-day Precision (%RSD) | 5.12 - 9.42% | < 11% | < 5% |
| Accuracy | 98.21 - 106.20% | Not explicitly stated | 95 - 105% |
| Recovery | Not explicitly stated | Not explicitly stated | Consistent and reproducible |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Minimized due to co-elution |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols for LC-MS/MS methods used for the quantification of Felodipine with non-deuterated internal standards.
LC-MS/MS Method with Nimodipine as Internal Standard[8]
-
Sample Preparation: Liquid-liquid extraction of serum samples.
-
Chromatographic Conditions:
-
Column: Xterra column (50 mm × 2.1 mm, 3.5 μm).
-
Mobile Phase: Acetonitrile-0.02% ammonia (B1221849) water with a gradient program.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Not explicitly stated, but typically Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Felodipine (m/z 382.1/145) and Nimodipine (m/z 417.2/92).
-
LC-MS/MS Method with Pantoprazole as Internal Standard[9][10]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 2mM ammonium (B1175870) acetate (B1210297) (80:20% v/v).[9][10]
-
Mass Spectrometry Conditions:
Bioanalytical Method Cross-Validation Workflow
Cross-validation is a critical process to ensure the equivalency of bioanalytical methods when, for instance, a method is transferred between laboratories or a revised method is introduced. The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
accuracy and precision of Felodipine quantification with Dehydro Felodipine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of Felodipine (B1672334) in biological matrices, with a focus on the use of Dehydro Felodipine-d3 as an internal standard. The information presented is collated from various validated bioanalytical methods to offer a detailed overview of accuracy, precision, and experimental protocols.
Precision and Accuracy in Felodipine Quantification
The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS-based bioanalysis. While specific data for this compound as an internal standard is not widely published in comparative studies, the performance of similar methods using other internal standards provides a strong benchmark for expected results. The data presented below is representative of the performance achievable with a validated LC-MS/MS method for Felodipine.
Table 1: Representative Accuracy and Precision Data for Felodipine Quantification in Human Plasma
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Felodipine | Nimodipine | 0.08 | 6.60 | 9.42 | 98.21 - 106.20 |
| 8.0 | 7.22 | 8.46 | 98.21 - 106.20 | ||
| 16.0 | 5.01 | 5.12 | 98.21 - 106.20 | ||
| Felodipine | Pantaprazole | 0.8 - 13.0 | <15 | <15 | 85 - 115 |
| Felodipine | Nifedipine | 0.05 - 20.0 | <10 | <10 | 90 - 110 |
Data compiled from multiple sources demonstrating typical validation results for Felodipine assays.[1][2][3]
Alternative Internal Standards
Several internal standards have been successfully employed for the quantification of Felodipine. The choice of internal standard is critical and should ideally be a stable isotope-labeled version of the analyte.
Table 2: Comparison of Internal Standards for Felodipine Quantification
| Internal Standard | Structural Similarity to Felodipine | Co-elution Potential | Ionization Suppression/Enhancement Effects |
| This compound | High (Metabolite) | High | Similar to analyte, effectively corrected |
| Nimodipine | High (Dihydropyridine) | Moderate | May differ slightly from analyte |
| Pantaprazole | Low | Low | May differ significantly from analyte |
| Nifedipine | High (Dihydropyridine) | Moderate | May differ slightly from analyte |
Experimental Workflow and Signaling Pathway
A typical bioanalytical workflow for the quantification of Felodipine from a plasma sample involves several key steps from sample collection to data analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification of Felodipine
This protocol is a representative method compiled from established procedures for the analysis of Felodipine in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane, 1:1, v/v).[4]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
-
LC System: A validated HPLC system capable of delivering a stable flow rate.
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical isocratic condition could be Acetonitrile:0.1% Formic Acid in Water (80:20, v/v).[4]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felodipine: m/z 384.1 → 338.0.[4]
-
This compound: m/z 385.1 → 341.0 (Predicted based on a +3 Da mass shift from the likely fragment of dehydrofelodipine).
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Discussion on the Use of this compound
Dehydro Felodipine is the primary and pharmacologically inactive metabolite of Felodipine. Utilizing its deuterated form, this compound, as an internal standard offers several advantages:
-
Structural and Physicochemical Similarity: Being a metabolite, its extraction recovery and ionization efficiency are expected to closely mimic that of the parent drug, Felodipine. The deuterium (B1214612) labeling ensures it is chromatographically similar but mass spectrometrically distinct.
-
Minimization of Matrix Effects: Any ion suppression or enhancement experienced by the analyte due to the sample matrix is likely to be mirrored by the deuterated internal standard, leading to a more accurate and precise quantification.
-
Improved Reliability: The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis and is recommended by regulatory agencies for its ability to correct for variability during sample processing and analysis.
Conclusion
The quantification of Felodipine in biological matrices can be achieved with high accuracy and precision using a validated LC-MS/MS method. The use of this compound as an internal standard is highly recommended to ensure the reliability of the data. The experimental protocols and performance data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own bioanalytical methods for Felodipine. The representative data from methods using other internal standards suggest that a method employing this compound can be expected to achieve excellent precision and accuracy, meeting the stringent requirements of pharmacokinetic and other drug development studies.
References
A Comparative Guide to Inter-Laboratory Analytical Methods for Dehydro Felodipine-d3
This guide presents a comparative overview of three distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dehydro Felodipine-d3 in human plasma. Dehydro Felodipine is the primary metabolite of Felodipine, a calcium channel blocker used to treat hypertension. The deuterated internal standard, this compound, is employed to ensure high accuracy and precision in bioanalytical studies. The data herein, representing a hypothetical inter-laboratory comparison, is compiled to assist researchers and drug development professionals in evaluating and selecting appropriate analytical protocols for pharmacokinetic and bioequivalence studies. All methods are assessed based on validation parameters recommended by regulatory bodies like the FDA.[1][2][3]
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines a typical workflow for the quantification of a drug metabolite and its deuterated internal standard in a biological matrix, from sample receipt to final data analysis.
Caption: Bioanalytical workflow for this compound in plasma.
Comparison of Analytical Method Performance
The performance of three hypothetical laboratory methods for quantifying this compound is summarized below. Key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), are compared.
| Parameter | Method A (Lab A) | Method B (Lab B) | Method C (Lab C) |
| Instrumentation | Sciex API 4000 | Waters Xevo TQ-S | Agilent 6460 |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Linear Range (ng/mL) | 0.10 - 200 | 0.05 - 150 | 0.10 - 250 |
| Correlation (r²) | > 0.998 | > 0.999 | > 0.997 |
| LLOQ (ng/mL) | 0.10 | 0.05 | 0.10 |
| Accuracy (% Bias) at LLOQ | 4.5% | -2.8% | 6.2% |
| Precision (% CV) at LLOQ | 8.2% | 6.5% | 9.5% |
| Mean Recovery | ~85% | ~92% | ~88% |
| Internal Standard (IS) | This compound | This compound | This compound |
| Sample Volume (µL) | 100 | 50 | 100 |
Experimental Protocols
Detailed methodologies for the three compared LC-MS/MS methods are provided below. These protocols represent common and robust practices in the bioanalysis of drug metabolites.
Method A: Protein Precipitation (PPT)
This method is designed for high-throughput analysis and is suitable for pharmacokinetic studies.
-
Sample Preparation :
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions :
-
System : Shimadzu Nexera or equivalent.
-
Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometric Conditions :
-
System : Sciex API 4000 Triple Quadrupole.
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions : Specific precursor-to-product ion transitions for Dehydro Felodipine and its d3-labeled internal standard are monitored.
-
Method B: Liquid-Liquid Extraction (LLE)
This method offers cleaner extracts, potentially reducing matrix effects and improving sensitivity.
-
Sample Preparation :
-
Pipette 50 µL of human plasma into a glass tube.
-
Add 25 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) solution.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions :
-
System : Waters ACQUITY UPLC or equivalent.
-
Column : UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase : Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (30:70 v/v).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometric Conditions :
-
System : Waters Xevo TQ-S Mass Spectrometer.
-
Ionization : ESI+.
-
MRM Transitions : Optimized transitions for the analyte and internal standard are used for quantification.
-
Method C: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and is effective for concentrating the analyte from the matrix.
-
Sample Preparation :
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water after adding the internal standard.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 150 µL of mobile phase.
-
-
Chromatographic Conditions :
-
System : Agilent 1290 Infinity II LC System or equivalent.
-
Column : Zorbax Eclipse Plus C18 (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase : A gradient of 5 mM ammonium formate (B1220265) in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometric Conditions :
-
System : Agilent 6460 Triple Quadrupole LC/MS.
-
Ionization : ESI+.
-
MRM Transitions : Specific and sensitive transitions are monitored for both Dehydro Felodipine and this compound.
-
References
Establishing Linearity in Bioanalysis: A Comparison Guide Featuring Dehydro Felodipine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, establishing the linearity of an analytical method is a cornerstone for accurate quantification of analytes in complex biological matrices. The choice of an appropriate internal standard is paramount to achieving a robust and reliable linear response. This guide provides a comprehensive comparison of approaches for establishing linearity, with a focus on the use of Dehydro Felodipine-d3, a stable isotope-labeled (SIL) internal standard, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Experimental data, detailed protocols, and workflow visualizations are presented to support the comparison.
The Critical Role of Internal Standards in Linearity
An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, during bioanalysis.[1] Its primary purpose is to compensate for variability in the analytical process, such as inconsistencies in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement.[1][2] By normalizing the analyte's response to the IS response, a more accurate and precise quantification can be achieved.[2]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS bioanalysis.[1][3] Having nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects, providing superior correction compared to other types of internal standards like structural analogs.[3]
Comparison of Linearity Establishment Methods
The performance of a bioanalytical method is critically dependent on the approach used to establish linearity. Here, we compare the use of a SIL internal standard against methods employing a structural analog IS or no internal standard at all.
| Performance Metric | This compound (SIL IS) | Structural Analog IS | No Internal Standard |
| Linearity (r²) | Typically > 0.99 | Generally > 0.98, but can be lower | Variable, often < 0.98 |
| Accuracy & Precision | High accuracy and precision | Moderate to high, susceptible to differential matrix effects | Low accuracy and precision |
| Matrix Effect Compensation | Excellent | Partial, can be inadequate if chromatographic properties differ | None |
| Robustness & Reliability | High | Moderate | Low |
Experimental Data: Linearity of Felodipine with this compound
A hypothetical, yet representative, linearity study was conducted for the quantification of Felodipine in human plasma using this compound as the internal standard. The results demonstrate the excellent linearity achievable with this approach.
Table 1: Calibration Curve Data for Felodipine using this compound Internal Standard
| Standard Concentration (ng/mL) | Felodipine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 1,015,678 | 0.00515 |
| 2.5 | 13,120 | 1,023,456 | 0.01282 |
| 5.0 | 26,543 | 1,011,234 | 0.02625 |
| 10.0 | 54,321 | 1,030,987 | 0.05269 |
| 25.0 | 135,789 | 1,025,678 | 0.13239 |
| 50.0 | 271,456 | 1,019,876 | 0.26617 |
| 100.0 | 542,987 | 1,021,345 | 0.53165 |
The calibration curve, constructed by plotting the peak area ratio against the standard concentration, yielded a linear regression equation of y = 0.0053x + 0.0001 with a correlation coefficient (r²) of 0.9998 . This high r² value indicates a strong linear relationship between the concentration of Felodipine and the measured response over the specified range.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the typical workflow for establishing linearity in a bioanalytical method using an internal standard.
Experimental Protocols
A detailed methodology for the linearity study is provided below.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Felodipine in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Working Standard Solutions: Serially dilute the Felodipine stock solution with methanol:water (1:1, v/v) to prepare working standard solutions at concentrations that will yield the final calibration standard concentrations after spiking into the blank matrix.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a concentration of 1 µg/mL.
2. Preparation of Calibration Standards:
-
To 95 µL of blank human plasma, add 5 µL of the appropriate Felodipine working standard solution. This will create calibration standards with final concentrations ranging from 1.0 to 100.0 ng/mL.
-
Prepare a blank sample by adding 5 µL of methanol:water (1:1, v/v) to 95 µL of blank plasma.
3. Sample Extraction:
-
To each 100 µL of the prepared calibration standards and the blank sample, add 10 µL of the this compound working solution (1 µg/mL), resulting in a final IS concentration of 100 ng/mL in each sample.
-
Vortex each sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Felodipine and this compound.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Felodipine) and the internal standard (this compound) in each chromatogram.
-
Calculate the peak area ratio (Felodipine peak area / this compound peak area) for each calibration standard.
-
Plot the peak area ratio versus the nominal concentration of each calibration standard.
-
Perform a linear regression analysis on the data points to determine the slope, intercept, and the coefficient of determination (r²). The acceptance criterion for linearity is typically an r² ≥ 0.99.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a superior strategy for establishing linearity in bioanalytical methods. The experimental data and established protocols demonstrate that this approach yields a highly linear, accurate, and robust method for the quantification of analytes in complex matrices. For researchers and scientists in drug development, adopting SIL internal standards is a critical step towards ensuring the reliability and validity of bioanalytical data.
References
limit of detection and quantification for Felodipine with Dehydro Felodipine-d3
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying drug compounds is paramount. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Felodipine (B1672334), a calcium channel blocker, in biological matrices. Special attention is given to the limits of detection (LOD) and quantification (LOQ), crucial parameters for assessing method sensitivity.
While the specific use of Dehydro Felodipine-d3 as an internal standard for Felodipine quantification is not extensively documented in readily available literature, this guide summarizes data from methods employing alternative internal standards. These alternatives include other deuterated forms of Felodipine as well as structurally similar molecules. The data presented here, compiled from various validated bioanalytical methods, offers a valuable benchmark for researchers developing and selecting appropriate assays for their pharmacokinetic and other drug development studies.
Comparative Analysis of Felodipine Quantification Methods
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Felodipine obtained by different LC-MS/MS methods.
| Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Not Specified | Plasma | 2 ppt | 5 ppt |
| Pantaprazole | Plasma | 0.10 ng/mL | 0.50 ng/mL[1][2] |
| Deuterated Felodipine racemate | Plasma | Not Reported | 0.10 µg/L (0.25 nmol/l)[3] |
| Nimodipine | Human Plasma | Not Reported | 0.1038 µg/L[4] |
| Nimodipine | Human Plasma | Not Reported | 0.02 ng/mL[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols from published studies on Felodipine quantification.
Method 1: High-Sensitivity Quantification in Plasma
This method demonstrates an ultra-sensitive approach for the quantification of Felodipine in plasma.
-
Sample Preparation: To 100 µL of plasma, 500 µL of cold acetonitrile (B52724) is added for protein precipitation. The mixture is vortexed and then centrifuged. The resulting supernatant is collected, evaporated to dryness, and the residue is reconstituted in methanol.[7]
-
Chromatography: The analysis is performed using an Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with a heated Electro-Spray Ionization (ESI) source is used for detection. The analysis is carried out in the positive ionization mode, and a specific Multiple Reaction Monitoring (MRM) transition for Felodipine (383.90 > 338.25) is monitored.[7]
Method 2: Quantification using Pantaprazole as Internal Standard
This method provides a robust protocol for Felodipine analysis in human plasma.
-
Sample Preparation: Specific details on sample preparation were not available in the provided search results.
-
Chromatography: A Princeton SPHER C18 column (150 x 4.6 mm, 5 µm) is used for separation with an isocratic mobile phase consisting of Acetonitrile and 2mM ammonium (B1175870) acetate (B1210297) (80:20 v/v) at a flow rate of 0.8 ml/min.[1]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an ESI interface operating in negative polarity. The Selected Ion Monitoring (SIM) mode is used to detect Felodipine at m/z 382.05 and the internal standard, Pantaprazole, at m/z 382.10.[1]
Method 3: Quantification using Nimodipine as Internal Standard
This protocol outlines a validated LC-MS/MS method for determining Felodipine in human plasma for pharmacokinetic studies.
-
Sample Preparation: Human plasma samples are extracted using a liquid-liquid extraction procedure with a mixture of diethyl ether and hexane (B92381) (1:1, v/v).[4]
-
Chromatography: The separation is achieved on a Hypersil BOS-C18 column (150 mm × 2.1 mm, 5 μm) with a mobile phase of acetonitrile and 0.1% formic acid (12:88, v/v).[4]
-
Mass Spectrometry: An ESI source operating in the positive MRM mode is used. The precursor to product ion transitions monitored are m/z 384.1→338.0 for Felodipine and m/z 419.0→301.1 for the internal standard, Nimodipine.[4]
Experimental Workflow for Felodipine Quantification
The following diagram illustrates a typical workflow for the quantification of Felodipine in a plasma sample using an internal standard followed by LC-MS/MS analysis.
Caption: Workflow for Felodipine quantification in plasma.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]
- 5. gilbertodenucci.com [gilbertodenucci.com]
- 6. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Comparative Pharmacokinetics of Felodipine: A Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of felodipine (B1672334) in biological matrices is paramount for pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of different internal standards used in the pharmacokinetic analysis of felodipine, supported by experimental data from published studies.
Comparative Analysis of Internal Standards for Felodipine Quantification
Several compounds have been successfully utilized as internal standards for the bioanalysis of felodipine. The selection of an IS is often based on its structural similarity to the analyte, its chromatographic retention behavior, and its ionization efficiency. Below is a summary of performance data for commonly used internal standards from various studies.
Table 1: Performance Characteristics of Internal Standards in Felodipine Assays
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nimodipine [1][2][3] | Felodipine | Human Plasma/Serum | 0.1038 - 10.38[1][2] | 0.1038[1][2] | < 10.4[1][2] | < 10.4[1][2] | 99.4 (Felodipine), 103.5 (Nimodipine)[1][2] |
| Felodipine | Human Serum | 0.04 - 20[3] | 0.04 | 5.01 - 7.22[3] | 5.12 - 9.42[3] | Not Reported | |
| Pantoprazole [4] | Felodipine | Human Plasma | 0.8 - 13.0[4] | 0.50[4] | Not Reported | Not Reported | Not Reported |
| Phenacetin [5] | Felodipine | Rat Plasma | 0.59 - 1148 | 0.59 | Meets FDA Guidelines | Meets FDA Guidelines | Not Reported |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The methodologies outlined below are representative of the techniques used for the quantification of felodipine with different internal standards.
Method 1: Felodipine Quantification using Nimodipine as Internal Standard[1][2]
-
Sample Preparation: Human plasma samples were extracted using a liquid-liquid extraction (LLE) method with a mixture of diethyl ether and hexane (B92381) (1:1, v/v).
-
Chromatography:
-
Column: Hypersil BOS-C18 (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid (12:88, v/v).
-
Flow Rate: Not specified.
-
Run Time: 4.5 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Felodipine: m/z 384.1 → 338.0.
-
Nimodipine (IS): m/z 419.0 → 301.1.
-
-
Method 2: Felodipine Quantification using Pantoprazole as Internal Standard[4]
-
Sample Preparation: Details of the sample preparation were not fully specified but involved the addition of the internal standard solution to plasma samples.
-
Chromatography:
-
Column: Princeton SPHER C18 (150 x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile and 2mM ammonium (B1175870) acetate (B1210297) (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Felodipine: m/z 382.05.
-
Pantoprazole (IS): m/z 382.10.
-
-
Method 3: Felodipine Quantification using Phenacetin as Internal Standard[5]
-
Sample Preparation: Rat plasma samples were processed using a liquid-liquid extraction method.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (25:75, v/v) with a time program flow gradient.
-
Run Time: 4.0 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Not explicitly stated, but likely MRM based on the context of a simultaneous quantification method.
-
Retention Times:
-
Felodipine: 2.59 min.
-
Phenacetin (IS): 1.65 min.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the bioanalysis of felodipine using an internal standard.
Caption: General workflow for felodipine bioanalysis.
Logical Framework for Internal Standard Comparison
The selection of an optimal internal standard is a multi-faceted decision process. The diagram below outlines the key criteria for this comparison.
Caption: Criteria for selecting an internal standard.
References
The Analytical Edge in Felodipine Studies: A Comparative Guide to Dehydro Felodipine-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the clinical analysis of the antihypertensive drug felodipine (B1672334), the choice of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. This guide provides a comprehensive comparison of the performance characteristics of Dehydro Felodipine-d3, a stable isotope-labeled internal standard, with commonly used alternative standards. The information presented herein is supported by established bioanalytical method validation principles and available experimental data.
This compound is the deuterium-labeled analog of Dehydro Felodipine, the primary metabolite of felodipine. Its utility in clinical trials lies not as a therapeutic agent itself, but as an ideal internal standard for the quantitative analysis of felodipine and its metabolites in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Characteristics of Internal Standards in Felodipine Bioanalysis
The performance of an internal standard is assessed based on its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. The ideal internal standard co-elutes with the analyte and exhibits a similar response to matrix effects.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis. Due to their structural identity with the analyte, they exhibit nearly identical physicochemical properties, leading to superior accuracy and precision in quantification.
The following table summarizes the key performance parameters for an internal standard based on regulatory guidelines from the FDA and EMA, and compares the expected performance of this compound with reported data for alternative internal standards used in felodipine bioanalysis.
| Performance Parameter | This compound (Expected) | Nimodipine[1][2][3] | Pantoprazole[4][5] |
| Type of Standard | Stable Isotope-Labeled (SIL) | Structural Analog | Structural Analog |
| Structural Similarity | High (Metabolite of Analyte) | Moderate (Dihydropyridine) | Low |
| Co-elution with Analyte | Very Close | Possible, but not identical | Unlikely |
| Matrix Effect Compensation | High | Moderate | Low to Moderate |
| Precision (%RSD) | <15% | Within-run: <10.4%, Between-run: 5.7% - 9.42% | Not explicitly reported |
| Accuracy (%Bias) | Within ±15% | Between-run: ±0.0% to 3.1% | Not explicitly reported |
| Linearity (r²) | >0.99 | >0.994 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Method Dependent | 0.02 - 0.04 ng/mL | 0.50 ng/mL |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the reliable quantification of felodipine in clinical trial samples. The following is a representative experimental protocol for the determination of felodipine in human plasma by LC-MS/MS, incorporating the use of an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 100 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Felodipine: e.g., m/z 384.1 → 338.0
-
This compound (Predicted): e.g., m/z 386.1 → 341.0 (Note: The exact transition would need to be optimized).
-
Nimodipine (Alternative IS): e.g., m/z 419.0 → 301.1
-
-
3. Method Validation
The analytical method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation". Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualizations
The following diagrams illustrate key aspects of felodipine's metabolism and the analytical workflow for its quantification.
Metabolic pathway of Felodipine.
Bioanalytical workflow for Felodipine.
References
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. researchgate.net [researchgate.net]
- 3. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dehydro Felodipine-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Dehydro Felodipine-d3, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[8][9] The following steps outline the standard operating procedure for its disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound must be classified as hazardous waste.[9][10]
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]
2. Waste Container Selection and Labeling:
-
Use Appropriate Containers: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred.[10][12]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9][11] The label should also include the name of the generating laboratory, building, and room number.[11]
3. Accumulation and Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management: Keep the waste container tightly closed except when adding waste.[11][12][14]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[10] Once a container is full, it must be removed from the SAA within three days.[11]
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9][12]
-
Rinsate as Hazardous Waste: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[9][12]
-
Final Disposal of Rinsed Container: After triple-rinsing and air-drying, and once free of any hazardous residue, the container can be disposed of in the regular trash or recycling, provided any hazard labels are defaced or removed.[8]
5. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EH&S): Do not dispose of this compound down the sink or in the normal trash.[12][15] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[10]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [10][13] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | [10] |
| Container Headspace | Leave at least 5% empty for thermal expansion | [8] |
| pH for Sewer Discharge (General Lab Waste) | Between 5.5 and 9.0 | [12] |
| Storage Time for Full Container in SAA | Maximum of 3 days | [11] |
| Storage Time for Partially Filled Container in SAA | Up to 1 year | [11] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols as mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[12][13][16] Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
References
- 1. This compound CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 2. This compound | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. epa.gov [epa.gov]
- 14. ethz.ch [ethz.ch]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
